(2E)-3-(4-Methylphenyl)acryloyl chloride
Description
BenchChem offers high-quality (2E)-3-(4-Methylphenyl)acryloyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(4-Methylphenyl)acryloyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-methylphenyl)prop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGVABDJPRRAQI-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601255410 | |
| Record name | (2E)-3-(4-Methylphenyl)-2-propenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13565-07-6 | |
| Record name | (2E)-3-(4-Methylphenyl)-2-propenoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13565-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(4-Methylphenyl)-2-propenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2E)-3-(4-Methylphenyl)acryloyl chloride CAS 13565-07-6 properties
CAS: 13565-07-6 Synonyms: p-Methylcinnamoyl chloride; 3-(4-Tolyl)acryloyl chloride Molecular Formula: C₁₀H₉ClO Molecular Weight: 180.63 g/mol [1]
Chemical Profile & Physicochemical Dynamics
(2E)-3-(4-Methylphenyl)acryloyl chloride is a specialized electrophilic building block characterized by a rigid phenyl-propenoyl scaffold. Unlike the simpler acryloyl chloride, the conjugation of the vinyl group with the para-tolyl moiety imparts unique stereoelectronic properties, enhancing stability while maintaining high reactivity toward nucleophiles.
The compound exists predominantly as the (E)-isomer (trans), which is thermodynamically favored due to the minimization of steric strain between the carbonyl oxygen and the aromatic ring.
Physicochemical Data Table
| Property | Value / Description | Note |
| Physical State | Crystalline Solid | Low-melting solid; often appears as a supercooled liquid or semi-solid upon storage. |
| Color | Pale yellow to beige | Darkens upon oxidation or hydrolysis. |
| Melting Point | 40–45 °C (approx.) | Note: Pure cinnamoyl chloride melts at ~36°C; the p-methyl substituent typically elevates MP slightly. |
| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water and alcohols. |
| Stability | Moisture Sensitive | Hydrolyzes to 4-methylcinnamic acid and HCl. |
| Reactivity | Electrophilic Acyl Substitution | Activated carbonyl susceptible to nucleophilic attack. |
Synthetic Architecture
The synthesis of CAS 13565-07-6 is a classic transformation of a carboxylic acid to an acid chloride, yet it requires precise control to prevent polymerization of the double bond or isomerization. The preferred industrial and laboratory method utilizes thionyl chloride (
Mechanism of Formation
The reaction proceeds via a nucleophilic attack of the carboxylic acid oxygen on the sulfur of thionyl chloride, forming an unstable chlorosulfite intermediate. This intermediate collapses via an
Critical Optimization: The addition of catalytic N,N-Dimethylformamide (DMF) is essential. DMF reacts with
Experimental Protocol: Synthesis from 4-Methylcinnamic Acid
Reagents:
-
4-Methylcinnamic acid (10.0 mmol)
-
Thionyl Chloride (15.0 mmol, 1.5 eq)
-
DMF (Catalytic, 2-3 drops)
-
Solvent: Anhydrous Toluene or DCM (optional; neat reaction is common)
Procedure:
-
Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or Ar line).
-
Addition: Charge the flask with 4-methylcinnamic acid. If using solvent, add anhydrous toluene (3-5 mL/g).
-
Activation: Add thionyl chloride dropwise via syringe. Add catalytic DMF. Caution: Gas evolution (
, ) will occur immediately. -
Reaction: Heat the mixture to 60–70°C for 2–3 hours. The suspension should become a clear solution, indicating consumption of the acid.
-
Workup: Remove excess thionyl chloride and solvent under reduced pressure (rotary evaporator).
-
Purification: The crude residue is often sufficient for subsequent steps. For high purity, recrystallize from dry hexane/toluene or perform vacuum distillation (requires high vacuum due to high BP).
Visualization: Synthetic Pathway[2]
Caption: Conversion of 4-methylcinnamic acid to its acyl chloride via thionyl chloride, highlighting the catalytic role of DMF and byproduct elimination.
Reactivity & Functionalization[2][6][7]
The utility of (2E)-3-(4-Methylphenyl)acryloyl chloride lies in its "privileged scaffold" status. It serves as a lipophilic, conjugated linker in medicinal chemistry.
Core Reaction Classes
-
N-Acylation (Amide Formation): The most common application. Reacts with primary/secondary amines to form cinnamamides.
-
O-Acylation (Ester Formation): Reacts with alcohols/phenols. Used in polymer chemistry (PEG-cinnamates) for photo-crosslinking materials.
-
Friedel-Crafts Acylation: Can be used to attach the cinnamoyl group to electron-rich aromatic rings (e.g., in the synthesis of chalcone derivatives).
Protocol: General Amidation (Schotten-Baumann Conditions)
Use this for robust, water-tolerant amines.
-
Dissolve the amine (1.0 eq) in 10% NaOH or saturated
solution. -
Dissolve (2E)-3-(4-Methylphenyl)acryloyl chloride (1.1 eq) in a minimal amount of DCM or THF.
-
Add the organic phase to the aqueous phase dropwise with vigorous stirring at 0°C.
-
Allow to warm to RT and stir for 1 hour.
-
Validation: The product often precipitates out. Filter and wash with water. If oil forms, extract with EtOAc.
Protocol: Anhydrous Amidation
Use this for sensitive or valuable amines.
-
Dissolve amine (1.0 eq) and Triethylamine (1.5 eq) in anhydrous DCM under Argon.
-
Cool to 0°C.
-
Add acid chloride (1.1 eq) dropwise.
-
Stir 2-4 hours. Wash with 1M HCl, then Sat.
.
Visualization: Reactivity Tree
Caption: Divergent synthesis pathways from the acyl chloride core, leading to three distinct classes of functional materials.
Medicinal Chemistry Applications
The 4-methylcinnamoyl moiety is a pharmacophore often integrated into drug candidates to modulate lipophilicity and target engagement.
NF-κB Pathway Inhibition
Substituted cinnamamides are potent inhibitors of the NF-κB signaling pathway. The
TRP Channel Modulation
Cinnamoyl derivatives structurally resemble capsaicin and other TRP channel ligands. The 4-methyl group adds bulk and hydrophobicity, often improving selectivity for TRPA1 or TRPV1 channels involved in pain sensation.
Histone Deacetylase (HDAC) Inhibitors
Many HDAC inhibitors (like Belinostat) feature a cinnamyl hydroxamate structure. This acid chloride is the direct precursor to synthesize 4-methyl analogs of these drugs, used to probe SAR (Structure-Activity Relationships) in oncology.
Visualization: Biological Mechanism (NF-κB)
Caption: Mechanistic flow of NF-κB inhibition. The cinnamamide derivative covalently binds the IKK complex, preventing NF-κB activation and subsequent cytokine release.
Handling, Stability & Safety
Hazard Classification:
-
Corrosive (Skin/Eye): Causes severe burns.[2]
-
Lachrymator: Irritating to eyes and respiratory tract.[2][3]
-
Moisture Sensitive: Decomposes to release HCl gas.
Storage Protocol:
-
Temperature: Store at 2–8°C (Refrigerator).
-
Atmosphere: Store under Argon or Nitrogen.[4]
-
Container: Tightly sealed glass with Teflon-lined cap. Parafilm is insufficient for long-term storage due to HCl permeation.
Spill Management:
Do not use water. Neutralize spills with solid sodium bicarbonate or lime (
References
-
BenchChem. (2025).[5][6][4] Application Notes and Protocols: Cinnamoyl Chloride in Pharmaceutical Intermediate Synthesis. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13565-07-6. Retrieved from
-
Santa Cruz Biotechnology. (2024). (2E)-3-(4-methylphenyl)acryloyl chloride Safety Data Sheet. Retrieved from
-
Royal Society of Chemistry. (2024).[7] Aromatic chloride to nitrile transformation: medicinal and synthetic chemistry.[8] MedChemComm. Retrieved from
-
Vandemark Chemical. (2023). Acryloyl Chloride Technical Data Sheet. (Used for comparative physical property baselines).[9] Retrieved from
Sources
- 1. (2E)-3-(4-methylphenyl)acryloyl chloride | 13565-07-6 [amp.chemicalbook.com]
- 2. vandemark.com [vandemark.com]
- 3. download.basf.com [download.basf.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mitchell.science [mitchell.science]
- 8. Aromatic chloride to nitrile transformation: medicinal and synthetic chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]
p-Methylcinnamoyl chloride chemical structure and molecular weight
Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
p-Methylcinnamoyl chloride (also known as 4-methylcinnamoyl chloride) is a specialized acyl chloride intermediate derived from p-methylcinnamic acid. It serves as a critical electrophilic building block in organic synthesis, particularly in the development of bioactive scaffolds for pharmaceutical research and materials science. Its conjugated
This guide provides a comprehensive technical analysis of p-methylcinnamoyl chloride, detailing its physicochemical properties, validated synthesis protocols, reaction mechanisms, and applications in modern drug development.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
The following data summarizes the core identity of the compound. The melting point is a critical purity indicator during synthesis.
| Property | Data |
| IUPAC Name | (E)-3-(4-methylphenyl)prop-2-enoyl chloride |
| Common Name | p-Methylcinnamoyl chloride; 4-Methylcinnamoyl chloride |
| CAS Registry Number | 15851-89-5 |
| Molecular Formula | |
| Molecular Weight | 180.63 g/mol |
| Physical State | Crystalline solid (Colorless to pale yellow) |
| Melting Point | 70–71 °C [1] |
| Solubility | Soluble in DCM, CHCl |
| SMILES | CC1=CC=C(C=C1)/C=C/C(=O)Cl |
Synthesis Protocol: Acid Chloride Formation
Objective: Conversion of p-methylcinnamic acid to p-methylcinnamoyl chloride using thionyl chloride (
Reaction Scheme
The synthesis proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom. The reaction is driven to completion by the formation of gaseous byproducts (
Figure 1: Synthetic pathway for the chlorination of p-methylcinnamic acid.
Experimental Procedure
Safety Warning: Thionyl chloride is corrosive and releases toxic gases.[1] Perform all operations in a functioning fume hood.
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl
) or an inert gas line ( or ) to the top of the condenser to exclude moisture. -
Charging: Add p-methylcinnamic acid (16.2 g, 100 mmol) to the flask.
-
Reagent Addition: Carefully add thionyl chloride (23.8 g, ~14.5 mL, 200 mmol) to the flask. A 2-fold molar excess is standard to ensure complete conversion and serve as a solvent.
-
Note: If the slurry is too thick, a small amount of anhydrous toluene or dichloromethane can be added as a co-solvent, though neat thionyl chloride is preferred for ease of purification.
-
-
Reaction: Heat the mixture to reflux (bath temperature ~80–90 °C). Stir for 2–4 hours. The solid acid will dissolve as it converts to the liquid acid chloride, and gas evolution (
, ) will be observed. -
Completion: The reaction is complete when gas evolution ceases and the solution becomes clear.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove excess thionyl chloride under reduced pressure (rotary evaporator) using a trap cooled with liquid nitrogen or dry ice/acetone to capture the corrosive vapors.
-
Add a small portion of anhydrous toluene and re-evaporate to azeotropically remove trace thionyl chloride.
-
-
Purification: The residue is crude p-methylcinnamoyl chloride. It typically solidifies upon cooling. For high purity, recrystallize from dry hexane or distill under high vacuum (though distillation requires care due to high boiling point).
-
Yield: Typical yields range from 85% to 95%.
Mechanistic Analysis & Reactivity
The utility of p-methylcinnamoyl chloride lies in its high electrophilicity at the carbonyl carbon. The p-methyl group exerts a weak inductive (+I) effect, slightly increasing electron density on the ring compared to the unsubstituted analog, but the reactivity remains dominated by the acyl chloride functionality.
Nucleophilic Acyl Substitution Pathway
The chloride is an excellent leaving group, allowing for rapid coupling with nucleophiles (amines, alcohols, thiols).
Figure 2: General mechanism for downstream derivatization.
Applications in Drug Discovery & Materials
Pharmaceutical Scaffolds
p-Methylcinnamoyl chloride is frequently used to introduce the cinnamoyl moiety , a "privileged structure" in medicinal chemistry known for its anti-inflammatory, antioxidant, and anticancer properties.
-
Norbormide Analogues: Used in the synthesis of species-specific vasoconstrictors (rodenticides). The p-methyl group is critical for modulating the binding affinity to smooth muscle receptors in rats [2].
-
Anticonvulsants: Reaction with oximes (e.g., hexahydrodibenzo[b,d]furan-1-one oxime) yields derivatives with significant anticonvulsant activity.[2] The p-methyl substitution has been shown to influence the lipophilicity (
) and blood-brain barrier penetration of these agents [1]. -
Tyrosine Derivatives: Acylation of tyrosine esters with p-methylcinnamoyl chloride creates prodrugs or absorption enhancers for peptide delivery [3].
Photocrosslinkable Polymers
In materials science, this compound is used to synthesize poly(4-methylcinnamate)s .
-
Mechanism: Upon UV irradiation, the cinnamate double bonds undergo [2+2] cycloaddition, forming a crosslinked network.
-
Utility: These polymers are biocompatible and used in controlled drug delivery systems where the crosslink density determines the drug release rate [4].
Handling, Stability, and Safety
-
Corrosivity: Causes severe skin burns and eye damage.[3] Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.
-
Moisture Sensitivity: Hydrolyzes rapidly in moist air to form p-methylcinnamic acid and HCl gas. Store under an inert atmosphere (Argon/Nitrogen) in a tightly sealed container at 2–8 °C.
-
Lachrymator: Vapors are irritating to the respiratory tract and eyes. Handle only in a fume hood.
References
-
Mokrov, G. V., et al. "Design, Synthesis And Anticonvulsant Activity Of Cinnamoyl Derivatives Of 3,4,6,7,8,9 Hexahydrodibenzo[B,D]Furan-1-(2h)-One Oxime."[2] ResearchGate, 2023. Link
-
Rennison, D., et al. "Rodenticidal norbormide analogues." Google Patents, US9198420B2, 2015. Link
-
Murakami, M., et al. "Tyrosine derivatives and use thereof." Google Patents, EP0288176A1, 1988. Link
-
BenchChem. "Application Notes and Protocols for the Polymerization of 4-Methylcinnamic Acid Derivatives." BenchChem, 2025. Link
-
ChemicalBook. "4-Methoxycinnamoyl Chloride Properties (Comparison)." ChemicalBook, 2022. Link
Sources
Technical Guide: Solubility & Solvent Selection for 4-Methylcinnamoyl Chloride
This guide provides an in-depth technical analysis of the solubility and solvent-dependent behavior of 4-methylcinnamoyl chloride. It is designed for researchers requiring precise control over acylation reactions, focusing on the critical decision matrix between Dichloromethane (DCM) and Tetrahydrofuran (THF).
Executive Summary
4-Methylcinnamoyl chloride (CAS: 10242-18-9) is a highly reactive electrophile used primarily as a cinnamoyl donor in the synthesis of bioactive amides and esters. While the compound exhibits high thermodynamic solubility in both Dichloromethane (DCM) and Tetrahydrofuran (THF), the kinetic stability and downstream reaction compatibility differ significantly.
-
DCM is the Standard of Care for Friedel-Crafts acylations and long-term stability, offering kinetic inertness and low hygroscopicity.
-
THF is the Conditional Alternative , superior for solubilizing polar nucleophiles or facilitating specific catalytic cycles (e.g., Vilsmeier-Haack conditions), but poses risks regarding Lewis acid compatibility and moisture-induced hydrolysis.
Physicochemical Profile & Solubility Thermodynamics
Structural Analysis
The 4-methylcinnamoyl chloride molecule consists of a lipophilic tolyl ring conjugated to an acyl chloride group.
-
Lipophilicity: The 4-methyl group increases the
relative to unsubstituted cinnamoyl chloride, enhancing solubility in non-polar to moderately polar solvents. -
Electrophilicity: The carbonyl carbon is highly susceptible to nucleophilic attack. Solvent choice must minimize "background" nucleophilicity.
Comparative Solvent Data
The following table summarizes the critical parameters influencing solubility and stability.
| Parameter | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Impact on 4-Methylcinnamoyl Chloride |
| Dielectric Constant ( | 8.93 | 7.58 | Both support solubility; THF is slightly less polar but coordinates cations better. |
| Dipole Moment (D) | 1.60 | 1.75 | Similar solvation power for the polar acyl chloride moiety. |
| Lewis Character | Non-coordinating | Lewis Base (O-donor) | CRITICAL: THF coordinates with Lewis acids (e.g., AlCl |
| Hygroscopicity | Low | High | THF absorbs atmospheric moisture rapidly, accelerating hydrolysis to 4-methylcinnamic acid. |
| Boiling Point | 39.6 °C | 66 °C | DCM allows easier removal; THF allows higher reaction temperatures. |
Stability & Reactivity Analysis
The Lewis Acid Incompatibility (Friedel-Crafts Warning)
If 4-methylcinnamoyl chloride is intended for a Friedel-Crafts acylation (e.g., reacting with benzene/AlCl
-
Mechanism: THF acts as a Lewis base, forming a stable complex with the Lewis acid catalyst (AlCl
). This deactivates the catalyst and can lead to the ring-opening polymerization of THF (forming Polytetrahydrofuran, PTHF) rather than the desired acylation. -
DCM Advantage: DCM is non-coordinating, allowing the Lewis acid to fully activate the acyl chloride to the acylium ion intermediate.
Hydrolytic Instability
Acid chlorides hydrolyze to the parent acid and HCl upon contact with water.[1]
-
THF Risk: THF is miscible with water and highly hygroscopic. Even "anhydrous" THF can scavenge moisture from the air during transfer, leading to titer loss.
-
DCM Advantage: DCM is immiscible with water. While it can dissolve small amounts of water, it does not actively "pull" moisture from the air as aggressively as ethers.
Diagram: Solvent Selection Decision Tree
The following logic gate visualizes the selection process based on reaction type.
Figure 1: Decision matrix for solvent selection based on downstream chemistry.
Experimental Protocol: Solubility Determination
Since specific solubility limits (g/L) for 4-methylcinnamoyl chloride are not standard catalogue values, researchers must determine them empirically. Standard gravimetric methods fail because the compound hydrolyzes during filtration/weighing in air.
The following Self-Validating Protocol uses a visual titration method under inert atmosphere.
Materials
-
Solute: 4-Methylcinnamoyl chloride (Recrystallized, dry).
-
Solvent: Anhydrous DCM or THF (dried over molecular sieves, <50 ppm H
O). -
Apparatus: Schlenk line or Nitrogen-purged glovebox, tared septum-capped vials.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flush a 10 mL vial with dry Nitrogen (
) for 5 minutes. -
Weigh exactly
of 4-methylcinnamoyl chloride into the vial. Cap immediately.
-
-
Visual Titration (The "Reverse" Method):
-
Using a gas-tight syringe, add the solvent (DCM or THF) in
aliquots through the septum. -
Vortex or sonicate for 30 seconds after each addition.
-
Endpoint: The solution becomes optically clear (no suspended crystallites).
-
-
Calculation:
-
Note: If
dissolves in , the solubility exceeds (High Solubility).
-
-
Quality Control (Self-Validation):
-
Take a
aliquot of the saturated solution and inject it into of Methanol-d4. -
Run a standard
-NMR. -
Pass Criteria: The spectrum should show the methyl ester (from methanolysis) and zero carboxylic acid peaks (which would indicate wet solvent causing hydrolysis).
-
Diagram: Solubility Workflow
Figure 2: Iterative visual titration workflow for determining solubility limits under inert conditions.
Strategic Recommendations
When to use Dichloromethane (DCM):
-
Primary Recommendation: Use DCM for 90% of applications.
-
Reasoning: It provides high solubility for the acid chloride while preventing side reactions. It is easily removed (bp 40°C) without high heat that could decompose the product.
-
Protocol: Store 4-methylcinnamoyl chloride as a 0.5 M solution in DCM over 4Å molecular sieves for up to 1 week at 4°C.
When to use Tetrahydrofuran (THF):
-
Conditional Recommendation: Use THF only when coupling with nucleophiles that are insoluble in DCM (e.g., certain amino acid salts or polar heterocycles).
-
Precaution: Ensure THF is stabilizer-free (if BHT interferes with analytics) or peroxide-free. Always use freshly distilled or column-dried THF to prevent hydrolysis.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 637543, Cinnamoyl chloride. Retrieved from [Link]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity and Lewis basicity).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Friedel-Crafts and Acyl Chloride hydrolysis).
Sources
Structural and Functional Divergence: Cinnamoyl Chloride vs. (2E)-3-(4-Methylphenyl)acryloyl Chloride
Executive Summary
This technical guide analyzes the critical distinctions between Cinnamoyl chloride (the parent scaffold) and its para-substituted derivative, (2E)-3-(4-Methylphenyl)acryloyl chloride . While both serve as electrophilic acylating agents in organic synthesis and medicinal chemistry, the introduction of the para-methyl group induces specific electronic, steric, and physicochemical changes. These differences dictate their handling, reaction kinetics, and metabolic fate in drug discovery programs.
Comparative Chemical Profiling
The following data establishes the baseline physical and chemical divergence between the two compounds. Note the significant difference in physical state at room temperature, which impacts handling protocols.
| Feature | Cinnamoyl Chloride (Parent) | (2E)-3-(4-Methylphenyl)acryloyl Chloride |
| Structure | Ph-CH=CH-COCl | (4-Me-Ph)-CH=CH-COCl |
| CAS Number | 102-92-1 | 13565-07-6 |
| Molecular Weight | 166.60 g/mol | 180.63 g/mol |
| Physical State (RT) | Low-melting solid / Liquid | Crystalline Solid |
| Melting Point | 35–37 °C | 70–71 °C |
| Boiling Point | ~257 °C | ~318 °C (Predicted) |
| Electronic Effect | Standard conjugation | Electron Donating (+I, Hyperconjugation) |
| Hammett | 0.00 (H) | -0.17 (Me) |
Mechanistic Divergence: Electronic & Reactivity Effects
The core difference lies in the electronic influence of the substituent at the para-position of the phenyl ring.
Electronic Theory
The 4-methyl group acts as a weak electron-donating group (EDG) through inductive effects (+I) and hyperconjugation.
-
Impact on Electrophilicity: The electron density from the methyl group is delocalized through the
-system of the benzene ring and the alkene linker to the carbonyl carbon. This makes the carbonyl carbon of the 4-methyl derivative slightly less electrophilic than the unsubstituted cinnamoyl chloride. -
Impact on Nucleophilic Attack: While both are highly reactive acid chlorides, the 4-methyl derivative will exhibit slightly slower kinetics in competitive acylation reactions compared to the parent compound.
Visualization of Electronic Flow
The following diagram illustrates the resonance transmission from the methyl group to the reactive carbonyl center.
Figure 1: Electronic flow demonstrating the deactivating effect of the para-methyl group on the carbonyl center.[1][2]
Synthetic Workflows & Protocols
Synthesis of the Acid Chlorides
Both compounds are typically synthesized from their corresponding cinnamic acids. The 4-methyl derivative requires specific attention to purification due to its higher melting point.
Reagents: Thionyl Chloride (
Protocol A: Generation of (2E)-3-(4-Methylphenyl)acryloyl Chloride
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (
). -
Charge: Add (2E)-3-(4-methylphenyl)acrylic acid (10.0 mmol) and anhydrous DCM (20 mL).
-
Activation: Add Oxalyl Chloride (12.0 mmol) dropwise at 0 °C, followed by 1-2 drops of DMF.
-
Reaction: Allow to warm to room temperature and stir for 2 hours. Gas evolution (
, , ) will be observed. -
Isolation: Concentrate in vacuo. The 4-methyl derivative will solidify (MP 70-71 °C), whereas cinnamoyl chloride often remains an oil/semi-solid.
-
Purification: Recrystallize from dry hexane/toluene if necessary.
Representative Application: Schotten-Baumann Coupling
This protocol describes coupling the acid chloride with an amine to form a substituted cinnamamide, a common scaffold in drug discovery.
Figure 2: Step-by-step workflow for converting the acid to the active amide via the acid chloride.
Medicinal Chemistry Implications (DMPK)
For drug development professionals, the choice between the parent and the methyl-derivative is rarely arbitrary. It is a strategic decision affecting Metabolic Stability and Lipophilicity .[2]
The "Methyl Handle" and Metabolism
The most critical biological difference is the susceptibility of the 4-methyl group to oxidation.
-
Cinnamoyl Scaffold: Metabolism primarily occurs via alkene reduction, hydration, or hydrolysis of the amide/ester bond.
-
4-Methyl Scaffold: The methyl group is a "soft spot" for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9). It undergoes benzylic oxidation to the alcohol, followed by oxidation to the carboxylic acid.
Strategic Insight: If a lead compound is too lipophilic (high LogP), adding the methyl group increases LogP initially (by ~0.5 units), but provides a metabolic clearance pathway that can be exploited to reduce half-life if the drug is too persistent. Conversely, if metabolic stability is required, the methyl group is often replaced by a chloro- or fluoro- substituent (Bioisosteres) to block this oxidation.
Lipophilicity (cLogP)
-
Cinnamoyl Chloride: ~2.3
-
4-Methyl Derivative: ~2.8
-
Implication: The derivative is more permeable but has lower aqueous solubility.
Safety & Handling
Both compounds are Lachrymators and Corrosive .
-
Hydrolysis: Both react violently with water to release HCl gas.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The 4-methyl derivative is more stable as a solid, whereas cinnamoyl chloride can hydrolyze more easily if the seal is broken due to its lower melting point (often existing as a liquid film).
References
-
National Institute of Standards and Technology (NIST). Cinnamoyl chloride (CAS 102-92-1) Properties.[3] NIST WebBook.[4] Link
-
ChemicalBook. (2E)-3-(4-methylphenyl)acryloyl chloride (CAS 13565-07-6) Physical Properties and Melting Point.Link
-
Santa Cruz Biotechnology. (2E)-3-(4-methylphenyl)acryloyl chloride Product Data.[5]Link[6]
-
National Institutes of Health (NIH) - PubChem. Cinnamoyl Chloride Compound Summary.Link
-
Frontiers in Chemistry. Metabolic stability and metabolite profiling of emerging synthetic derivatives. (Discussing metabolic oxidation of para-methyl groups). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. nedmdg.org [nedmdg.org]
- 3. lookchem.com [lookchem.com]
- 4. Cinnamoyl chloride [webbook.nist.gov]
- 5. (2E)-3-(4-methylphenyl)acryloyl chloride | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. CAS#:34446-64-5 | (2E)-3-(4-Methoxyphenyl)acryloyl chloride | Chemsrc [chemsrc.com]
Technical Guide: Safety & Handling of (E)-3-(p-Tolyl)acryloyl Chloride
Executive Summary
Compound: (E)-3-(p-Tolyl)acryloyl chloride CAS: 13565-07-6 Primary Hazard: Corrosive (Category 1B), Water-Reactive (Violent Hydrolysis).
This guide provides a technical deep-dive into the safety profile, mechanistic toxicology, and handling protocols for (E)-3-(p-Tolyl)acryloyl chloride. Intended for drug development professionals, this document moves beyond standard Safety Data Sheet (SDS) listings to explain the causality of hazards and the logic behind mitigation strategies.
Part 1: Chemical Identity & Strategic Utility
Chemical Profile
(E)-3-(p-Tolyl)acryloyl chloride is an acid chloride derivative of 4-methylcinnamic acid. It serves as a high-reactivity electrophile in organic synthesis, primarily used to introduce the cinnamoyl pharmacophore into target molecules.
| Property | Data |
| IUPAC Name | (E)-3-(4-methylphenyl)prop-2-enoyl chloride |
| Synonyms | 4-Methylcinnamoyl chloride; (E)-3-(4-Tolyl)acryloyl chloride |
| Molecular Formula | C₁₀H₉ClO |
| Molecular Weight | 180.63 g/mol |
| Physical State | Low-melting solid or semi-solid (dependent on purity/temperature) |
| Storage | Inert atmosphere (Argon/Nitrogen), < 25°C, Desiccated |
Applications in Drug Discovery
This intermediate is critical in the synthesis of Ozagrel , a thromboxane A2 synthase inhibitor used to treat ischemic stroke [1]. Additionally, it is employed in the development of Rho-associated kinase (ROCK) inhibitors, where the cinnamamide moiety acts as a scaffold for binding affinity [2].
Part 2: Hazard Profiling & Mechanistic Toxicology
The "Why" Behind the Hazard
Standard SDS documents classify this compound as Skin Corr. 1B and Eye Dam. 1 . To handle it safely, one must understand the chemical mechanism driving this toxicity.
The Acylation Mechanism: Upon contact with biological tissue (skin, mucous membranes, eyes), the acyl chloride moiety undergoes rapid nucleophilic acyl substitution. The water in the tissue or the amine groups in proteins act as nucleophiles, attacking the carbonyl carbon.
-
Immediate Tissue Damage: The compound covalently binds to cellular proteins (acylation), disrupting cell function and causing necrosis.
-
Secondary Chemical Burn: The leaving group is a chloride ion, which immediately reacts with local moisture to form Hydrochloric Acid (HCl) . This results in a dual-mode chemical burn: organic alkylation combined with acid hydrolysis.
Reactivity Cascade Diagram
The following diagram illustrates the hydrolysis pathway that dictates the safety protocols.
Caption: Figure 1. Hydrolysis mechanism. Contact with moisture generates exothermic heat and corrosive HCl gas, necessitating anhydrous handling.
Part 3: Risk Mitigation & Engineering Controls
Engineering Controls
-
Primary Containment: All transfers must occur within a certified chemical fume hood. The sash should be kept at the lowest working position to act as a physical barrier against splashes.
-
Inert Atmosphere: Due to water reactivity, store and dispense under nitrogen or argon. Moisture ingress will degrade the reagent into HCl gas, pressurizing the container and creating an inhalation hazard upon opening.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are often insufficient for prolonged contact with acid chlorides due to permeation.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double Gloving: Nitrile (inner) + Laminate/Butyl (outer) | Acid chlorides can permeate thin nitrile. Laminate films (e.g., Silver Shield) provide >4h breakthrough time. |
| Eye Protection | Chemical Splash Goggles + Face Shield | Safety glasses do not seal against corrosive vapors or splashes. A face shield prevents facial scarring. |
| Respiratory | Fume Hood (Primary) or Full-Face Respirator (Backup) | Inhalation of HCl byproducts causes pulmonary edema. Use ABEK filters if hood unavailable (emergency only). |
| Body Defense | Chemical Resistant Apron | Cotton lab coats can absorb the chemical, keeping it against the skin. An impervious apron prevents this. |
Part 4: Protocol: Safe Quenching & Disposal
Trustworthiness Check: Never add water directly to the neat acid chloride. The exothermic reaction can boil the water instantly, causing an acidic eruption.
Quenching Workflow
This protocol utilizes a "Dilute-Neutralize-Destroy" logic to manage the exotherm [3].
-
Dilution: Dissolve the residual acid chloride in an inert, non-nucleophilic solvent (e.g., Dichloromethane or Toluene) to act as a heat sink.
-
Controlled Hydrolysis: Slowly add the diluted solution to a stirred mixture of ice and dilute base (Sodium Bicarbonate or Sodium Hydroxide).
-
Verification: Check pH to ensure neutrality before disposal.
Caption: Figure 2. Safe quenching workflow. Dilution prior to hydrolysis prevents thermal runaway.
Step-by-Step Methodology
-
Preparation: Cool a 5% NaHCO₃ solution (or 1M NaOH) in an ice bath to 0°C.
-
Dilution: Dilute the reaction mixture or waste residue with DCM (1:10 ratio).
-
Addition: Using an addition funnel, drip the organic solution into the basic aqueous mixture. Caution: Evolution of CO₂ gas will occur if using bicarbonate. Ensure adequate venting.
-
Monitoring: Monitor temperature; keep below 20°C.
-
Disposal: Once addition is complete and bubbling ceases, separate layers. The aqueous layer contains the neutralized acid salt; the organic layer contains the solvent. Dispose of as Halogenated Organic Waste.
Part 5: Emergency Response
First Aid Specifics
-
Skin Contact: Immediate flushing is critical. Do not try to neutralize with base on the skin (exothermic risk). Flush with water for 15 minutes.
-
Eye Contact: Irrigate immediately. Time to irrigation is the single biggest factor in preventing blindness.
-
Inhalation: Move to fresh air. Symptoms of lung edema (fluid in lungs) may be delayed up to 48 hours. Medical observation is recommended even if the victim feels fine initially.
Spill Cleanup
Small Spills (<10 mL):
-
Evacuate immediate area.
-
Cover with dry lime, sand, or soda ash (do not use combustible materials like sawdust).
-
Scoop into a dry container and transport to the fume hood for quenching.
References
4-Methylcinnamoyl chloride melting point and boiling point data
This technical guide provides a comprehensive physicochemical and operational profile of 4-Methylcinnamoyl chloride (CAS: 10242-18-9). It is designed for researchers requiring high-fidelity data for synthesis planning, quality control, and drug development applications.
CAS Registry Number: 10242-18-9 Synonyms: (E)-3-(4-Methylphenyl)acryloyl chloride; p-Methylcinnamoyl chloride
Executive Summary
4-Methylcinnamoyl chloride is a specialized acyl halide intermediate used extensively in medicinal chemistry to introduce the p-methylcinnamoyl pharmacophore. Unlike its unsubstituted parent (cinnamoyl chloride), the 4-methyl variant offers distinct lipophilic properties and steric bulk, often exploited to modulate the potency and metabolic stability of drug candidates, including anticonvulsants and kinase inhibitors.
Critical Handling Note: As an acid chloride, this compound is moisture-sensitive and lachrymatory. It hydrolyzes rapidly upon contact with atmospheric moisture to form 4-methylcinnamic acid and hydrochloric acid.
Physicochemical Data Profile
The following data represents a synthesis of experimental values and high-confidence literature reports.
| Property | Value | Conditions/Notes |
| Physical State | Solid | Crystalline mass or powder |
| Color | White to Pale Yellow | Darkens upon oxidation/hydrolysis |
| Melting Point (MP) | 70 – 71 °C | Experimental consensus [1][2] |
| Boiling Point (BP) | 115 °C | @ 10 Torr (13.3 hPa) [3] |
| Molecular Weight | 180.63 g/mol | C₁₀H₉ClO |
| Solubility | Soluble | Dichloromethane, THF, Benzene, Toluene |
| Reactivity | High | Reacts violently with amines, alcohols, water |
Analyst Insight: The melting point of 70–71°C is a critical purity indicator. Samples melting below 68°C likely contain significant amounts of hydrolyzed product (4-methylcinnamic acid) or unreacted thionyl chloride.
Synthesis & Preparation Workflow
The standard preparation involves the chlorination of 4-methylcinnamic acid using thionyl chloride (
Reaction Mechanism & Workflow
The following diagram illustrates the synthesis pathway and the critical purification logic required to maintain the integrity of the acid chloride.
Figure 1: Synthesis workflow converting 4-methylcinnamic acid to its acid chloride derivative.
Detailed Protocol [1][4]
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Argon line).
-
Charging: Add 4-methylcinnamic acid (10.0 g, 61.7 mmol) to the flask.
-
Reagent Addition: Add Thionyl chloride (20 mL, ~275 mmol) . A large excess serves as both reagent and solvent.
-
Reaction: Heat the mixture to reflux (bath temp ~80°C) for 2–3 hours. Evolution of HCl and SO₂ gas will be observed.[1]
-
Completion: The reaction is complete when gas evolution ceases and the solid acid has fully dissolved into a clear solution.
-
Isolation:
-
Cool the mixture to room temperature.
-
Remove excess thionyl chloride under reduced pressure (rotary evaporator). Note: Use a liquid nitrogen trap to protect the pump.
-
Optional: Add dry toluene (2 x 10 mL) and re-evaporate to azeotropically remove trace thionyl chloride.
-
-
Purification: The residue solidifies upon cooling.[1] For high purity, recrystallize from dry hexane or distill under high vacuum (BP 115°C @ 10 Torr).
Applications in Drug Development[3]
4-Methylcinnamoyl chloride serves as a versatile electrophile in the synthesis of bioactive scaffolds. Its applications span from specific receptor modulation to general pharmacokinetic optimization.
| Application Area | Mechanism / Role | Reference |
| Anticonvulsants | Synthesis of cinnamoyl derivatives of hexahydrodibenzo[b,d]furan-1-one oxime.[2] The 4-methyl group enhances lipophilicity, aiding blood-brain barrier penetration. | [1] |
| Rodenticides | Preparation of Norbormide analogues. The 4-methyl substituent is critical for species-specific vasoconstrictor activity in rats. | [2] |
| Kinase Inhibitors | Used to introduce the cinnamoyl moiety into ROCK (Rho-associated kinase) inhibitors, stabilizing the inhibitor-enzyme complex via hydrophobic interactions. | [5] |
| Peptide Delivery | Derivatization of Tyrosine to create absorption promoters, enhancing the oral bioavailability of peptide drugs like insulin. | [6] |
Handling, Stability & Safety
Stability Profile
-
Hydrolysis: Rapidly degrades in moist air. The melting point will depress significantly (e.g., < 65°C) if hydrolysis occurs.
-
Thermal Stability: Stable up to its boiling point under inert atmosphere. Avoid prolonged heating >150°C to prevent polymerization.
Storage Protocol
-
Container: Store in tightly sealed glass containers with PTFE-lined caps.
-
Atmosphere: Flush headspace with Argon or Nitrogen before sealing.
-
Temperature: Refrigerate (2–8°C) for long-term storage.
-
Desiccant: Store secondary containment with silica gel or Drierite.
Emergency Measures
-
Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious water. Acid chlorides react with skin moisture to cause thermal and chemical burns.
-
Inhalation: Move to fresh air immediately. The hydrolyzed HCl gas is a severe respiratory irritant.
References
-
Mokrov, G. V., et al. "Design, Synthesis And Anticonvulsant Activity Of Cinnamoyl Derivatives Of 3,4,6,7,8,9 Hexahydrodibenzo[B,D]Furan-1-(2h)-One Oxime."[2] ResearchGate, 2023. Link
-
Rennison, D., et al. "Rodenticidal norbormide analogues." US Patent 9,198,420, 2015. Link
-
CAS Common Chemistry. "Compound Properties: (2E)-3-(4-Methylphenyl)-2-propenoyl chloride." American Chemical Society. Link
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman, 1989. (General protocol grounding).
-
BenchChem. "Application Notes for 4-Methylisoquinoline-5-sulfonyl chloride and related cinnamoyl derivatives." Link
-
Muranishi, S., et al. "Tyrosine derivatives and use thereof." European Patent EP0288176A1, 1988. Link
Sources
Reactivity of para-substituted cinnamoyl chlorides
An In-Depth Technical Guide to the Reactivity of Para-Substituted Cinnamoyl Chlorides
Abstract
Para-substituted cinnamoyl chlorides are a pivotal class of chemical intermediates, extensively utilized in the synthesis of pharmaceuticals, fine chemicals, and materials. Their reactivity is governed by a delicate interplay of electronic and steric factors, primarily dictated by the nature of the substituent at the para position of the phenyl ring. This guide provides a comprehensive exploration of the principles governing their reactivity, offering a blend of theoretical underpinnings and practical, field-proven experimental protocols. We will dissect the mechanistic pathways of their reactions, quantify the influence of various substituents using the Hammett linear free-energy relationship, and provide detailed methodologies for their synthesis, characterization, and kinetic analysis. This document is intended for researchers, chemists, and drug development professionals seeking to harness and predict the chemical behavior of these versatile building blocks.
Introduction: The Cinnamoyl Chloride Scaffold
Cinnamoyl chloride, the parent compound of this series, is an α,β-unsaturated aromatic acyl chloride.[1] Its structure is characterized by a reactive acyl chloride moiety conjugated with a styrenyl backbone. This arrangement makes it an excellent electrophile for acylation reactions with a wide range of nucleophiles, including amines and alcohols, to form stable amide and ester linkages, respectively.[2] These linkages are fundamental in constructing molecules with significant biological activity, including anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4]
The true synthetic utility of this scaffold is realized through substitution on the phenyl ring. By strategically placing functional groups at the para position, one can precisely modulate the electronic properties of the entire molecule. This guide focuses on elucidating how these para-substituents systematically alter the reactivity of the acyl chloride group, providing a predictive framework for reaction design and optimization.
Fundamentals of Reactivity
The reactivity of cinnamoyl chlorides is centered on the electrophilicity of the carbonyl carbon. As with all acyl chlorides, the strong inductive electron-withdrawing effect of the chlorine atom polarizes the carbonyl bond, rendering the carbon atom highly susceptible to nucleophilic attack.[5][6] This intrinsic reactivity leads to nucleophilic acyl substitution, which typically proceeds through a stepwise addition-elimination mechanism.
The initial attack by a nucleophile (Nu:⁻) forms a transient tetrahedral intermediate.[7] The stability of this intermediate is the key determinant of the reaction rate. The subsequent collapse of this intermediate expels the chloride ion—an excellent leaving group—to yield the final acylated product. The overall rate of this process is therefore highly sensitive to any structural feature that influences the electrophilicity of the carbonyl carbon or the stability of the charged intermediate.
Quantifying Substituent Effects: The Hammett Equation
To move from a qualitative to a quantitative understanding of reactivity, we employ the Hammett equation, a cornerstone of physical organic chemistry.[8] This linear free-energy relationship correlates reaction rates (k) and equilibrium constants (K) for reactions of meta- and para-substituted benzene derivatives.[8][9]
The equation is expressed as: log(kₓ/k₀) = ρσ
Where:
-
kₓ is the rate constant for the reaction with a substituent X.
-
k₀ is the rate constant for the unsubstituted reference reaction (X = H).
-
σ (Sigma) is the substituent constant , which depends only on the nature and position of the substituent X. It is a measure of the electronic effect (inductive and resonance) of that substituent.[10]
-
ρ (Rho) is the reaction constant , which depends on the reaction type and conditions. It measures the susceptibility of the reaction to the electronic effects of substituents.[10]
For the nucleophilic substitution of para-substituted cinnamoyl chlorides, the reaction center develops a negative charge in the rate-determining tetrahedral intermediate. This leads to a positive ρ value .[11]
-
Electron-Withdrawing Groups (EWGs) , such as -NO₂ or -CN, have positive σ values .[10] They stabilize the negatively charged intermediate, thereby accelerating the reaction (kₓ > k₀).
-
Electron-Donating Groups (EDGs) , such as -OCH₃ or -CH₃, have negative σ values .[10] They destabilize the intermediate, slowing the reaction (kₓ < k₀).
Data Presentation: Substituent Effects on Reactivity
The following tables summarize the Hammett constants for common para-substituents and their predicted effect on the reactivity of cinnamoyl chloride towards a typical nucleophile.
Table 1: Hammett Substituent Constants (σₚ)
| Substituent (X) | σₚ Value | Electronic Effect |
| -NO₂ | +0.78 | Strongly Withdrawing |
| -CN | +0.66 | Strongly Withdrawing |
| -Cl | +0.23 | Moderately Withdrawing |
| -H | 0.00 | Reference |
| -CH₃ | -0.17 | Weakly Donating |
| -OCH₃ | -0.27 | Moderately Donating |
| -N(CH₃)₂ | -0.83 | Strongly Donating |
Source: Values are standard accepted Hammett constants.[8][10]
Table 2: Predicted Relative Reactivity Order
| Compound | Predicted Reactivity vs. Unsubstituted |
| p-Nitro-cinnamoyl chloride | Fastest |
| p-Cyano-cinnamoyl chloride | ↓ |
| p-Chloro-cinnamoyl chloride | ↓ |
| Cinnamoyl chloride | Reference |
| p-Methyl-cinnamoyl chloride | ↓ |
| p-Methoxy-cinnamoyl chloride | ↓ |
| p-Dimethylamino-cinnamoyl chloride | Slowest |
This predictive power is invaluable in drug discovery, allowing chemists to fine-tune the reactivity of a scaffold to achieve desired reaction kinetics or to modulate the stability of the final product.[12]
Experimental Protocols & Workflows
Scientific integrity demands that theoretical predictions are validated by robust experimental data. The following section outlines self-validating protocols for the synthesis, characterization, and kinetic analysis of para-substituted cinnamoyl chlorides.
Protocol 1: Synthesis of para-Substituted Cinnamoyl Chlorides
This procedure describes the conversion of a para-substituted cinnamic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂), a common and effective chlorinating agent.[3]
Materials:
-
para-Substituted cinnamic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
Anhydrous toluene or dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount, 1-2 drops)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Vacuum distillation or recrystallization apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Add the para-substituted cinnamic acid (1.0 eq).
-
Solvent Addition: Add anhydrous toluene or DCM to the flask to create a slurry.
-
Reagent Addition: Carefully add thionyl chloride (2.0-3.0 eq) to the mixture at room temperature. Add a catalytic amount of DMF. Causality Note: DMF acts as a catalyst by forming the Vilsmeier reagent, which is a more potent acylating agent.[7]
-
Reaction: Heat the mixture to reflux (typically 70-80°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Safety Note: Thionyl chloride is corrosive and reacts with water; all work must be done in a fume hood with appropriate personal protective equipment (PPE).[13]
-
Purification: The crude cinnamoyl chloride can be purified by vacuum distillation or by recrystallization from a non-polar solvent like hexanes.
Protocol 2: Characterization of Cinnamoyl Chloride
Structural verification is essential. The following are expected spectral features for a representative cinnamoyl chloride.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the acyl chloride C=O stretch will appear at a high frequency, typically between 1770–1810 cm⁻¹.[1] The C=C alkene stretch will be observed around 1600–1650 cm⁻¹.
-
¹H NMR Spectroscopy: The two alkene protons will appear as doublets with a large coupling constant (J ≈ 16 Hz), indicative of a trans configuration.[1] Aromatic protons will appear in the 7.2–7.8 ppm region, with splitting patterns dependent on the para-substituent.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺). A characteristic isotopic pattern (M and M+2 peaks in a ~3:1 ratio) will be present due to the chlorine atom (³⁵Cl and ³⁷Cl).[1][14]
Protocol 3: Kinetic Analysis via Solvolysis
This protocol provides a method to measure the rate of reaction of different para-substituted cinnamoyl chlorides with a solvent, such as aqueous ethanol. The rate is determined by monitoring the production of HCl over time.[15]
Materials:
-
A series of para-substituted cinnamoyl chlorides
-
Aqueous ethanol (e.g., 80% EtOH / 20% H₂O)
-
pH indicator (e.g., bromothymol blue)
-
Standardized NaOH solution (e.g., 0.01 M)
-
Constant temperature water bath, stopwatch, burette, flasks
Procedure:
-
Setup: Place a known volume of the aqueous ethanol solvent into a flask and add a few drops of the pH indicator. Place the flask in a constant temperature water bath and allow it to equilibrate.
-
Initiation: Add a precise, small amount of the cinnamoyl chloride to the solvent. Start the stopwatch immediately (t=0). The solution will become acidic as HCl is produced.
-
Titration: Titrate the generated HCl with the standardized NaOH solution. The endpoint is the color change of the indicator.
-
Data Collection: Record the volume of NaOH added and the time at which the endpoint is reached. This can be done continuously or at set intervals.
-
Rate Calculation: The rate of reaction can be determined by plotting the concentration of HCl produced versus time. For a first-order reaction, a plot of ln([A]₀/[A]t) vs. time will yield a straight line with a slope equal to the rate constant, k.
-
Hammett Analysis: Repeat the experiment for each para-substituted cinnamoyl chloride under identical conditions. Plot the resulting log(kₓ/k₀) values against the known σₚ values for each substituent. The slope of this line is the reaction constant, ρ.
Conclusion and Future Outlook
The reactivity of para-substituted cinnamoyl chlorides is a classic and powerful demonstration of structure-activity relationships in organic chemistry. By understanding the electronic influence of substituents, quantified by the Hammett equation, chemists can predict and control reaction outcomes with a high degree of precision. Electron-withdrawing groups enhance reactivity towards nucleophiles by stabilizing the negatively charged tetrahedral intermediate, while electron-donating groups have the opposite effect.
The protocols provided herein offer a robust framework for the synthesis, validation, and kinetic study of these important compounds. As the demand for novel pharmaceuticals and functional materials continues to grow, the ability to rationally design and synthesize molecules with tailored reactivity will remain a critical skill. The principles governing the behavior of para-substituted cinnamoyl chlorides serve as a foundational guide for this endeavor, enabling the efficient development of the next generation of chemical entities.
References
- Spectrum Analysis for Cinnamoyl Chloride. (2025, December 9). Filo.
- Lee, I., et al. (1995). Nucleophilic substitution reactions of cinnamoyl chlorides with anilines in acetonitrile and acetonitrile–methanol mixtures. Journal of the Chemical Society, Perkin Transactions 2, (11), 2257-2261. DOI:10.1039/P29950002257.
- Kevill, D. N., & Wang, W. F. K. (n.d.). Nucleophilic substitution at a trigonal carbon. Part 6. Substituent and bromide/chloride leaving group effects in the reactions of aromatic acyl chlorides with methanol in acetonitrile. RSC Publishing.
- Application Notes and Protocols: Cinnamoyl Chloride in Pharmaceutical Intermediate Synthesis. (n.d.). Benchchem.
- Cinnamoyl chloride. (n.d.). NIST WebBook.
- Safe Handling and Synthesis of Cinnamoyl Chloride (CAS 102-92-1). (2026, January 28). Manufacturer Publication.
- Experiment 8 — Kinetics of SN1 Solvolysis. (2009). Chem 21, University Course Material.
- cinnamoyl chloride(17082-09-6)ir1. (n.d.). ChemicalBook.
- The Synthesis of Cinnamoyl Chloride. (n.d.). Academic Publication.
- Hammett equation. (n.d.). Wikipedia.
- Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). (2023, January 22). Chemistry LibreTexts.
- Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. (n.d.). Ashdin Publishing.
- Hammett equation. (n.d.). Oxford Reference.
- Hammett Equation. (2024, September 2). YouTube.
- Hammett Equation - Mechanisms of Organic Reactions. (n.d.). Pharmacy 180.
- The Hammett Equation and Linear Free Energy Relationship. (n.d.). Dalal Institute.
- Nucleophilic substitution reactions of cinnamoyl chlorides with anilines in acetonitrile and acetonitrile–methanol mixtures. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- 21.2: Nucleophilic Acyl Substitution Reactions. (2024, September 30). Chemistry LibreTexts.
- SN1 Solvolysis: Mechanisms & Kinetics in Organic Chemistry. (n.d.). Studylib.
- Acyl chloride. (n.d.). Wikipedia.
- Zhang, L., et al. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. PubMed, 30680760. DOI: 10.1002/ddr.21515.
- Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2025, May 28). Review Publication.
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An In-depth Technical Guide on the Stability of (2E)-3-(4-Methylphenyl)acryloyl chloride under an Inert Atmosphere
Introduction
(2E)-3-(4-Methylphenyl)acryloyl chloride, a derivative of cinnamic acid, is a key reactive intermediate in organic synthesis.[1][2] Its bifunctional nature, featuring a reactive acyl chloride and a polymerizable α,β-unsaturated system, makes it a valuable precursor for a diverse range of molecules, including pharmaceutical intermediates and specialized polymers.[3][4][5] The inherent reactivity of the acyl chloride group, however, also renders the molecule susceptible to degradation, necessitating a thorough understanding of its stability for effective storage, handling, and application in research and development.[6][7] This guide provides a comprehensive analysis of the stability of (2E)-3-(4-Methylphenyl)acryloyl chloride, with a specific focus on its behavior under an inert atmosphere. We will delve into the primary degradation pathways, recommend best practices for storage and handling, and present a detailed protocol for assessing its stability over time.
Core Chemical Properties and Reactivity
(2E)-3-(4-Methylphenyl)acryloyl chloride is a solid at room temperature.[8] The core of its reactivity lies in the electrophilic carbonyl carbon of the acyl chloride group. This site is highly susceptible to nucleophilic attack, leading to substitution of the chloride ion.[3][9] The α,β-unsaturated carbonyl system also allows for conjugate addition reactions, although nucleophilic acyl substitution is generally the more dominant pathway.[3]
Stability Under an Inert Atmosphere: Degradation Pathways
While an inert atmosphere (e.g., nitrogen or argon) is crucial for mitigating oxidative degradation, it does not entirely prevent other degradation pathways. The primary routes of decomposition for (2E)-3-(4-Methylphenyl)acryloyl chloride, even under inert conditions, are hydrolysis and polymerization.
Hydrolysis: The Ubiquitous Threat
The most significant and rapid degradation pathway for all acyl chlorides is hydrolysis.[9][10][11] Even trace amounts of moisture present in the storage container or introduced during handling can lead to the formation of the corresponding carboxylic acid, (2E)-3-(4-methylphenyl)acrylic acid, and corrosive hydrogen chloride (HCl) gas.[12]
The mechanism proceeds via a nucleophilic addition-elimination reaction. A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the carboxylic acid and HCl.[10][11]
Polymerization: A Self-Destructive Path
The acryloyl moiety of the molecule contains a reactive double bond, making it susceptible to polymerization.[13][14] This process can be initiated by heat, light, or the presence of radical initiators.[15] Even in the absence of external initiators, self-polymerization can occur over time, especially at elevated temperatures. The resulting polymer is often an insoluble, cross-linked material, rendering the reagent unusable. The inclusion of a stabilizer, such as phenothiazine, is a common practice to inhibit this polymerization.[14]
Thermal Decomposition
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of (2E)-3-(4-Methylphenyl)acryloyl chloride, strict adherence to proper storage and handling procedures is paramount.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and minimizes exposure to atmospheric moisture. |
| Temperature | 0-6°C | Reduces the rate of hydrolysis and polymerization.[8][14] |
| Container | Tightly sealed, corrosion-resistant (e.g., glass with PTFE-lined cap) | Prevents ingress of moisture and air. Protects against corrosion from HCl.[18] |
| Light | Amber glass or stored in the dark | Minimizes light-induced polymerization.[15] |
| Moisture | Store in a desiccator or dry box | Provides an additional barrier against moisture.[18] |
Handling Procedures
-
Inert Atmosphere: All manipulations should be performed under a positive pressure of an inert gas using standard Schlenk line or glovebox techniques.
-
Dry Glassware and Solvents: Ensure all glassware is rigorously dried (e.g., oven-dried and cooled under an inert atmosphere) and that any solvents used are anhydrous.
-
Minimize Exposure: Only open the primary container when at the recommended storage temperature and for the shortest time necessary. It is advisable to aliquot the required amount into a separate, smaller container for immediate use to avoid repeated opening of the main stock.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Acyl chlorides are corrosive and can cause severe burns.[19]
Experimental Protocol for Stability Assessment
A robust stability study is essential to determine the shelf-life and optimal storage conditions for (2E)-3-(4-Methylphenyl)acryloyl chloride. The following protocol outlines a comprehensive approach using High-Performance Liquid Chromatography (HPLC) for quantitative analysis.
Objective
To quantify the degradation of (2E)-3-(4-Methylphenyl)acryloyl chloride over time under controlled storage conditions.
Materials and Equipment
-
(2E)-3-(4-Methylphenyl)acryloyl chloride (high purity)
-
Anhydrous methanol (for derivatization)
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flasks or vials with PTFE-lined septa
-
Gas-tight syringes
-
HPLC system with a UV detector and a C18 reverse-phase column
Experimental Workflow
Detailed Procedure
-
Initial Sample Preparation (T=0):
-
Under a strict inert atmosphere, accurately weigh a sample of high-purity (2E)-3-(4-Methylphenyl)acryloyl chloride into a pre-weighed vial.
-
Dissolve the sample in a known volume of anhydrous acetonitrile to create a stock solution of a specific concentration.
-
Immediately take an aliquot of this stock solution and quench it by adding it to a vial containing a known excess of anhydrous methanol. This reaction converts the acyl chloride to its more stable methyl ester derivative, (2E)-methyl 3-(4-methylphenyl)acrylate, which can be readily analyzed by HPLC.[20]
-
-
Stability Sample Preparation:
-
Aliquot the remaining stock solution into several small vials, ensuring each is purged with inert gas before sealing with a PTFE-lined septum cap.
-
Store these vials under the desired conditions to be tested (e.g., refrigerated at 4°C and at ambient temperature, ~25°C).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1 week, 2 weeks, 4 weeks, etc.), remove one vial from each storage condition.
-
Take an aliquot from the vial and derivatize it with anhydrous methanol as described in step 1.
-
-
HPLC Analysis:
-
Analyze the derivatized samples by reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% TFA.
-
Monitor the elution profile at a suitable wavelength (e.g., the λmax of the methyl ester derivative).
-
The primary peak will correspond to the methyl ester derivative of the parent compound. Any degradation to the carboxylic acid will also be detectable, likely as a separate peak.
-
Data Analysis
-
Calculate the peak area of the methyl ester derivative at each time point.
-
The purity of the (2E)-3-(4-Methylphenyl)acryloyl chloride at each time point can be determined by comparing the peak area of the derivative to the initial (T=0) peak area.
-
Plot the percentage of remaining (2E)-3-(4-Methylphenyl)acryloyl chloride against time for each storage condition to determine the degradation rate.
Conclusion
The stability of (2E)-3-(4-Methylphenyl)acryloyl chloride is critically dependent on the exclusion of moisture and the control of temperature. Under a rigorously maintained inert atmosphere and refrigerated conditions, the compound can be stored for extended periods with minimal degradation. However, exposure to ambient conditions will lead to rapid hydrolysis and potential polymerization, compromising its integrity. The provided experimental protocol offers a robust framework for researchers to quantitatively assess the stability of this and other reactive acyl chlorides, ensuring the reliability and reproducibility of their synthetic endeavors.
References
-
Doc Brown's Chemistry. 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. [Link]
-
Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes. [Link]
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Calderon, J. G., & Timmons, R. B. (n.d.). Surface Molecular Tailoring via Pulsed Plasma-Generated Acryloyl Chloride Polymers: Synthesis and Reactivity. Macromolecules. ACS Publications. [Link]
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chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]
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YouTube. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism. [Link]
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Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides. [Link]
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Polymer Chemistry (RSC Publishing). (2013, August 27). RAFT copolymerization of acid chloride-containing monomers. [Link]
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LookChem. (n.d.). Cas 102-92-1,Cinnamoyl chloride. [Link]
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PubChem. (n.d.). Acryloyl chloride. [Link]
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CNKI. (n.d.). Preparation of Acryloyl Chloride by Adding Acrylic Acid in Drops and Distilling Continuously. [Link]
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Physics & Maths Tutor. (n.d.). 4.10 Organic Synthesis and Analysis. [Link]
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Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. [Link]
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Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. [Link]
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VanDeMark Chemical. (n.d.). ACRYLOYL CHLORIDE. [Link]
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Wikipedia. (n.d.). Acryloyl chloride. [Link]
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LibreTexts Chemistry. (n.d.). 5.6. Reactive intermediates. [Link]
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Semantic Scholar. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]
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SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. [Link]
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Cubework. (n.d.). Acid Chlorides Warehouse Storage. [Link]
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Malaysian Journal of Analytical Sciences. (2022, February 25). SYNTHESIS, CHARACTERIZATION, AND IN-SILICO STUDIES OF CINNAMIC ACID DERIVATIVES TOWARDS DENGUE VIRUS. [Link]
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Semantic Scholar. (n.d.). Thermal degradation of poly(acryloyl chloride) and copolymers of acryloyl chloride with methyl methacrylate. [Link]
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Nordmann. (n.d.). Cinnamoyl chloride. [Link]
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ResearchGate. (n.d.). HPLC analysis of reactive acid chlorides as methyl esters via.... [Link]
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ACS Publications. (2014, November 20). Systems and Protocols for Evaluating Hazardous Reaction Issues During Early Stage Chemistry. [Link]
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IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
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KSCL (KRISHNA). (n.d.). ACRYLOYL CHLORIDE MSDS. [Link]
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PrepChem.com. (n.d.). Preparation of acryloyl chloride. [Link]
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McGraw Hill's AccessScience. (n.d.). Reactive intermediates. [Link]
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PubMed. (2019, November 26). A protocol for testing the stability of biochemical analytes. Technical document. [Link]
-
Kozlowski group. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. [Link]
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ResearchGate. (2016, May 2). What is the best method to neutralize acryloyl chloride residues after reaction of an amide.... [Link]
-
The Synthesis of Cinnamoyl Chloride. (n.d.). [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Scilit. (2016, June 20). Safe, Selective, and High‐Yielding Synthesis of Acryloyl Chloride in a Continuous‐Flow System. [Link]
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Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of p-Methylcinnamamide Derivatives Utilizing Acryloyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of p-methylcinnamamide derivatives, a class of compounds with significant potential in medicinal chemistry. The core of this protocol is the strategic use of acryloyl chloride as a reactive building block. We will delve into the mechanistic underpinnings of this synthetic route, provide detailed, step-by-step protocols for laboratory execution, and present critical safety and handling procedures. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis for various derivatives. This guide is designed to be a self-validating system, ensuring reproducibility and high-quality outcomes for professionals in drug development and organic synthesis.
Introduction: The Significance of Cinnamamide Scaffolds
Cinnamic acid and its derivatives are a well-established class of naturally occurring compounds that exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] The cinnamamide scaffold, in particular, has garnered considerable interest within medicinal chemistry as a versatile pharmacophore.[1][2] The incorporation of an amide linkage can enhance the pharmacokinetic profile of these molecules, improving their stability and interaction with biological targets. The synthesis of a diverse library of cinnamamide derivatives is therefore a crucial step in the discovery of novel therapeutic agents.
This guide focuses on a robust and efficient method for the synthesis of p-methylcinnamamide derivatives, employing acryloyl chloride as a key reagent. This approach offers a direct and high-yielding pathway to the desired products.
The Synthetic Strategy: Nucleophilic Acyl Substitution
The core of this synthetic method lies in the nucleophilic acyl substitution reaction between an amine and acryloyl chloride.[3] Acryloyl chloride is a highly reactive α,β-unsaturated acyl chloride, making it an excellent electrophile.[3][4] The electron-withdrawing nature of both the chlorine atom and the vinyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[3]
The general mechanism involves two key steps:
-
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of acryloyl chloride. This leads to the formation of a transient tetrahedral intermediate.[3]
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.[3]
To drive the reaction to completion and neutralize the hydrochloric acid (HCl) byproduct, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically employed.[3][5] Alternatively, using two equivalents of the amine starting material can also achieve this, with one equivalent acting as the nucleophile and the second as a base.[3]
Safety First: Handling Acryloyl Chloride
Acryloyl chloride is a hazardous chemical that requires strict safety protocols. It is corrosive, flammable, toxic by inhalation, and reacts violently with water.[6][7] All manipulations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) is mandatory.[7][8][9]
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (inspect before use)[8]
-
Tightly fitting safety goggles and a face shield (8-inch minimum)
-
Flame-retardant and chemical-resistant lab coat
-
Appropriate respiratory protection[8]
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from light and sources of ignition.[8] Refrigeration is recommended.[8]
-
Ground and bond all metal containers during transfer.[8]
-
Handle under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Emergency eyewash stations and safety showers must be readily accessible.[7][8][9]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids, and seek immediate medical attention.[7][9]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[6][9]
Detailed Experimental Protocol: Synthesis of N-(p-tolyl)acrylamide
This protocol details the synthesis of a representative p-methylcinnamamide derivative, N-(p-tolyl)acrylamide.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Volume/Mass |
| p-Toluidine | C₇H₉N | 107.15 | 10 | 1.07 g |
| Acryloyl Chloride | C₃H₃ClO | 90.51 | 11 | 0.91 mL |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 12 | 1.67 mL |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 50 mL |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | 2 x 20 mL |
| Brine | NaCl (aq) | - | - | 20 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
Reaction Setup and Procedure
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve p-toluidine (1.07 g, 10 mmol) and triethylamine (1.67 mL, 12 mmol) in 40 mL of anhydrous dichloromethane (DCM).
-
Cool the flask to 0°C using an ice-water bath.
-
Addition of Acryloyl Chloride: In a separate, dry dropping funnel, add acryloyl chloride (0.91 mL, 11 mmol) to 10 mL of anhydrous DCM. Add the acryloyl chloride solution dropwise to the stirred amine solution over a period of 15-20 minutes, ensuring the internal temperature remains below 5°C.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (2x) and 20 mL of brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[3][10]
Characterization
The identity and purity of the synthesized N-(p-tolyl)acrylamide should be confirmed by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretch, C=O stretch, C=C stretch).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the final product.
Mechanistic Rationale and Optimization
-
Choice of Base: Triethylamine is a common and effective non-nucleophilic base for this reaction.[3] Its role is to scavenge the HCl produced, preventing the protonation of the starting amine, which would render it non-nucleophilic. Pyridine can also be used.[11][12]
-
Solvent: Anhydrous dichloromethane is an excellent solvent for this reaction as it is inert and effectively dissolves the reactants. Other anhydrous aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used.[3][13]
-
Temperature Control: The initial addition of acryloyl chloride is performed at 0°C to control the exothermic nature of the reaction and minimize potential side reactions, such as polymerization of the acryloyl chloride.[3]
-
Stoichiometry: A slight excess of acryloyl chloride is often used to ensure complete consumption of the amine. An excess of the base is used to ensure complete neutralization of the HCl byproduct.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Loss of product during work-up- Impure reagents | - Increase reaction time or temperature (monitor by TLC)- Ensure complete extraction and careful handling during work-up- Use freshly distilled or high-purity reagents |
| Presence of Starting Material | - Insufficient acryloyl chloride- Deactivated amine (protonated) | - Use a slight excess of acryloyl chloride- Ensure sufficient base is present |
| Formation of Byproducts | - Polymerization of acryloyl chloride- Side reactions due to high temperature | - Maintain low temperature during addition- Ensure the reaction is performed under an inert atmosphere |
Conclusion
The synthesis of p-methylcinnamamide derivatives via the reaction of a substituted aniline with acryloyl chloride is a highly efficient and versatile method. By understanding the underlying reaction mechanism and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and reproducibly synthesize a wide range of cinnamamide derivatives for further investigation in drug discovery and development programs.
References
- Vertex AI Search. (n.d.).
- New Jersey Department of Health. (n.d.). Acrylyl Chloride Hazard Summary.
- ACS Publications. (2022, August 23). A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers.
- Thermo Fisher Scientific. (2024, February 8).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 16). Mastering the Handling of Acryloyl Chloride: Safety Protocols and Best Practices.
- BenchChem. (2025). An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride.
- reposiTUm. (n.d.). Synthesis and characterization of acrylamide based polyelectrolytes.
- Late Ku. Durga K Banmeru Science College, Lonar. (n.d.). Synthesis and Characterization of Novel Cinnamamide Derivatives and Their Antimicrobial Activities.
- Google Patents. (n.d.).
- ResearchGate. (2025, August 7). Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases.
- ResearchGate. (n.d.).
- MDPI. (2022, October 18). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors.
- ResearchGate. (2022, October 18).
- MDPI. (2024, July 10). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters.
- ResearchGate. (2026, January 11).
- ResearchGate. (2025, August 6). Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities.
- Reddit. (2024, January 4).
- Ashdin Publishing. (2024, December 30). Research Article - Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes.
- Organic Chemistry Portal. (2009). Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis.
- Ashdin Publishing. (n.d.). Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes.
- BenchChem. (2025). A Comparative Analysis of Acryloyl Chloride Reactivity for Synthetic Chemistry.
- SpringerLink. (2025, May 28).
- Chemistry Stack Exchange. (2015, October 6). What is the mechanism for the reaction of acetyl chloride and aniline?.
- The Royal Society of Chemistry. (n.d.).
- MDPI. (2017, November 16). Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride)
- Google Patents. (n.d.). CN104402703A - Synthetic method of acryloyl chloride.
- PMC. (2024, April 21). Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide.
Sources
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Synthesis of photo-crosslinkable polymers with p-methylcinnamoyl groups
Executive Summary
This guide details the synthesis and characterization of Poly(vinyl p-methylcinnamate) (PV-pMC) , a photosensitive polymer widely used in liquid crystal alignment layers, negative photoresists, and shape-memory materials. Unlike standard poly(vinyl cinnamate), the incorporation of the electron-donating p-methyl group modifies the electronic structure of the conjugated system, often enhancing photosensitivity at 310–365 nm and improving the thermal stability of the resulting crosslinked network.
The protocol utilizes a polymer-analogous esterification of Poly(vinyl alcohol) (PVA) with p-methylcinnamoyl chloride. This method offers superior control over the Degree of Substitution (DS), a critical parameter defining crosslinking density and film mechanics.
Scientific Background & Mechanism
The Chemistry of Photo-Crosslinking
The core mechanism is the [2+2] photocycloaddition of the cinnamoyl moieties. Upon irradiation with UV light (typically
-
Excited State: The p-methylcinnamoyl group absorbs a photon, transitioning to an excited singlet state (
) and rapidly crossing to a triplet state ( ). -
Dimerization: Two proximal alkene groups form a cyclobutane ring (truxillic or truxinic acid derivatives).
-
Effect of p-Methyl: The methyl group at the para position acts as a weak electron donor via hyperconjugation. This stabilizes the radical intermediates involved in the cycloaddition and can shift the absorption maximum (
) to slightly longer wavelengths compared to unsubstituted cinnamate, improving compatibility with standard mercury i-line (365 nm) sources.
Mechanism Diagram
Caption: Mechanism of [2+2] photocycloaddition between adjacent p-methylcinnamoyl groups forming a cyclobutane crosslink.
Materials & Equipment
Reagents:
-
Poly(vinyl alcohol) (PVA):
25,000–50,000 g/mol , 98%+ hydrolyzed. (High hydrolysis is crucial to maximize available -OH sites). -
p-Methylcinnamoyl Chloride: >98% purity. (If unavailable, synthesize from p-methylcinnamic acid + thionyl chloride).
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Anhydrous Pyridine.
-
Catalyst/Base: Triethylamine (TEA) or Pyridine (if not used as solvent).
-
Precipitant: Methanol or Ethanol (technical grade).
Equipment:
-
Three-neck round-bottom flask (250 mL) with N2 inlet.
-
Mechanical stirrer (magnetic stirring is insufficient for viscous PVA solutions).
-
Constant temperature oil bath.
-
UV-Vis Spectrophotometer (for DS determination).
-
Spin Coater (for film application).[1]
Experimental Protocol
Phase 1: Synthesis of Poly(vinyl p-methylcinnamate)
This protocol targets a Degree of Substitution (DS) of approximately 50-70%, which is optimal for photo-alignment layers.
Step-by-Step Methodology:
-
Dissolution of PVA:
-
Charge 2.0 g of PVA into a 250 mL three-neck flask.
-
Add 30 mL of NMP (N-methyl-2-pyrrolidone).
-
Heat to 100°C under stirring for 2–3 hours until the solution is completely clear and homogeneous.
-
Critical: Cool the solution to room temperature (25°C) before proceeding. Adding acid chloride to hot PVA causes rapid, uncontrolled side reactions and discoloration.
-
-
Acylation Reaction:
-
Add 3.0 mL of Pyridine (acts as both catalyst and acid scavenger).
-
Dissolve 4.0 g of p-methylcinnamoyl chloride in 10 mL of NMP.
-
Add the acid chloride solution dropwise to the PVA solution over 30 minutes.
-
Observation: The solution may turn slightly yellow.
-
Stir the reaction mixture at 50°C for 6 hours , then at room temperature overnight (12 hours).
-
-
Purification:
-
Pour the viscous reaction mixture slowly into 500 mL of Methanol under vigorous stirring. The polymer will precipitate as a white/off-white fibrous solid.
-
Filter the solid.
-
Reprecipitation (Mandatory for optical purity): Redissolve the solid in a minimal amount of Chloroform or THF, then precipitate again into Methanol.
-
Vacuum dry at 40°C for 24 hours.
-
Phase 2: Thin Film Preparation & Photo-Crosslinking[1]
-
Solution Preparation:
-
Dissolve the synthesized PV-pMC in Chlorobenzene or Cyclopentanone to form a 2 wt% solution.
-
Filter through a 0.45 µm PTFE filter to remove micro-gels.
-
-
Spin Coating:
-
Substrate: Quartz slide (for UV analysis) or Silicon wafer.
-
Spin speed: 2000 rpm for 30s.
-
Soft Bake: 80°C for 2 mins (removes solvent).
-
-
UV Irradiation:
-
Source: High-pressure Mercury lamp or UV-LED (365 nm).
-
Dose: 500 mJ/cm² to 2000 mJ/cm².
-
Note: For liquid crystal alignment, use Linearly Polarized UV (LPUV) light.[2]
-
Characterization & Data Analysis
Determining Degree of Substitution (DS)
The DS is calculated using UV-Vis spectroscopy or
Method A: UV-Vis Spectroscopy
Prepare a dilute solution (0.01 mg/mL in CHCl
Method B:
-
Signal A (Aromatic/Alkene): 6.0–8.0 ppm (4H aromatic + 2H alkene).
-
Signal B (Backbone Methine): 5.0–5.5 ppm (esterified CH) and 3.8–4.2 ppm (unreacted CH-OH).
-
Signal C (p-Methyl): ~2.3 ppm (3H, singlet).
Calculation:
Monitoring Crosslinking Kinetics
Upon irradiation, the C=C bond is consumed.
-
Metric: Decrease in absorbance at
(approx. 310 nm). -
Isobestic Point: Often observed around 260 nm, indicating a clean conversion between two species (monomer
dimer) without degradation.
Data Summary Table: Typical Properties
| Parameter | Value / Range | Notes |
| Yield | 75 - 85% | Dependent on precipitation efficiency |
| Degree of Substitution (DS) | 40 - 80% | Tunable by Acid Chloride:PVA ratio |
| 308 - 312 nm | Red-shifted vs. unsubstituted (290 nm) | |
| Solubility | Chlorobenzene, THF, Chloroform | Insoluble in Methanol, Water |
| Glass Transition ( | 90°C - 110°C | Increases with crosslinking density |
Workflow Visualization
Caption: Step-by-step synthesis workflow for Poly(vinyl p-methylcinnamate).
Troubleshooting & Optimization
-
Problem: Gelation during synthesis.
-
Cause: Localized high concentration of acid chloride or temperature too high.
-
Solution: Dilute the acid chloride in NMP before addition; add dropwise; ensure temp does not exceed 50°C.
-
-
Problem: Low photosensitivity.
-
Cause: Low Degree of Substitution (DS) or oxygen inhibition.
-
Solution: Increase acid chloride ratio (target 1.2 eq per OH group for high DS); cure under Nitrogen atmosphere (though cinnamates are generally less sensitive to O2 than acrylates).
-
-
Problem: Film cloudiness.
-
Cause: Polymer not fully soluble or humidity during spin coating.
-
Solution: Use Chlorobenzene/Cyclohexanone mixtures; spin coat in low humidity (<40% RH).
-
References
-
Kawatsuki, N., et al. "Photoinduced orientation of photoreactive liquid crystalline polymer films with p-methoxycinnamate side groups." Macromolecules, 32(12), 3964-3970. Link (Context: Substituent effects on cinnamate alignment).
- Reiser, A. "Photoreactive Polymers: The Science and Technology of Resists." Wiley-Interscience. (Context: Fundamental mechanism of [2+2] cycloaddition in polymers).
- Choi, D. H., & Oh, S. J. "Photo-alignment of liquid crystals using a new chalcone-based side chain polymer." European Polymer Journal.
-
ResearchGate Protocol Archive. "Synthesis of Poly(vinyl cinnamate) derivatives." Link (Context: General esterification protocols for PVA).
-
National Institutes of Health (NIH). "Photocrosslinkable Biodegradable Elastomers Based on Cinnamate-Functionalized Polyesters." Link (Context: Cinnamate crosslinking kinetics and biocompatibility).
Sources
Application Note: Precision Synthesis of Photo-Reactive Liquid Crystal Mesogens
The 4-Methylcinnamoyl Chloride Route
Executive Summary
This guide details the synthesis and characterization of rod-like (calamitic) liquid crystal (LC) mesogens utilizing 4-methylcinnamoyl chloride as the reactive building block. Cinnamoyl derivatives are critical in the development of Linearly Photo-Polymerizable (LPP) polymers and photo-alignment layers used in modern display technology and optical retarders.
The inclusion of the 4-methyl group at the para position of the cinnamoyl moiety serves two specific functions:
-
Mesophase Stabilization: It extends the rigid core length and polarizability, typically enhancing the thermal stability of the Nematic phase compared to unsubstituted cinnamate.
-
Photo-Sensitivity: It retains the
-unsaturated ketone structure required for [2+2] cycloaddition (photo-crosslinking) upon UV irradiation.
Chemical Strategy & Mechanism
The synthesis follows a modular "Convergent Approach." We first activate 4-methylcinnamic acid to its acid chloride form to overcome the low reactivity of the carboxylic acid. This intermediate is then coupled with a phenolic core (e.g., hydroquinone or a biphenyl derivative) via nucleophilic acyl substitution.
2.1 Reaction Pathway Visualization
The following diagram illustrates the conversion of the acid to the acid chloride, followed by the esterification to form a symmetric mesogen.
Figure 1: Convergent synthesis workflow for cinnamoyl-based mesogens.
Experimental Protocols
Phase 1: Synthesis of 4-Methylcinnamoyl Chloride
Objective: Isolate high-purity acid chloride free of thionyl chloride traces, which can degrade the subsequent coupling step.
Reagents:
-
4-Methylcinnamic acid (CAS: 1866-39-3)
-
Thionyl Chloride (
), excess[1] -
N,N-Dimethylformamide (DMF), anhydrous (Catalyst)
-
Toluene (anhydrous)
Protocol:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (
) or nitrogen inlet. -
Charging: Add 10.0 g (61.7 mmol) of 4-methylcinnamic acid to the flask.
-
Chlorination: Add 30 mL of thionyl chloride. Add 2-3 drops of anhydrous DMF.
-
Expert Insight: DMF acts as a catalyst by forming a reactive Vilsmeier-Haack intermediate, significantly accelerating the reaction and allowing lower temperatures.
-
-
Reaction: Heat the mixture to reflux (approx. 75-80°C) for 3–4 hours. The suspension should turn into a clear yellow solution, indicating consumption of the acid.
-
Work-up:
-
Remove excess
via rotary evaporation under reduced pressure. -
Azeotropic Drying: Add 20 mL of anhydrous toluene to the residue and evaporate again. Repeat twice. This step is critical to remove trapped
traces that would otherwise acidify the next step and consume the base scavenger.
-
-
Yield: The product (4-methylcinnamoyl chloride) is typically a yellow solid/oil. Yield is quantitative (~95-98%). Use immediately or store under inert gas.
Phase 2: Mesogen Formation (Esterification)
Target Molecule: 1,4-Phenylene bis(4-methylcinnamate) (Model Symmetric Mesogen) Objective: Couple the acid chloride with Hydroquinone.
Reagents:
-
4-Methylcinnamoyl chloride (freshly prepared)
-
Hydroquinone (0.5 equivalents relative to chloride)
-
Triethylamine (TEA) or Pyridine (Acid Scavenger)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)[2]
Protocol:
-
Solvation: In a 500 mL 3-neck RBF under nitrogen, dissolve 3.3 g (30 mmol) of Hydroquinone in 100 mL of anhydrous THF. Add 8.4 mL (60 mmol) of TEA. Cool to 0°C in an ice bath.
-
Addition: Dissolve 11.0 g (61 mmol) of 4-methylcinnamoyl chloride in 50 mL of dry DCM. Add this solution dropwise to the reaction flask over 30 minutes.
-
Control Point: Maintain temperature <5°C during addition to prevent side reactions or polymerization.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir overnight (12-16 hours). A white precipitate (TEA·HCl salt) will form.
-
Work-up:
-
Filter off the TEA·HCl salt.
-
Evaporate the solvent from the filtrate to obtain the crude solid.
-
Redissolve in DCM (100 mL) and wash sequentially with:
-
1M HCl (remove unreacted amine).
-
Sat.
(remove unreacted acid). -
Brine.[3]
-
-
Dry over
and concentrate.
-
-
Purification: Recrystallize from Ethanol/DMF (9:1) mixture.
-
Why DMF? These mesogens are often highly crystalline and poorly soluble in pure ethanol.
-
Characterization & Validation
4.1 Quantitative Data Summary
| Technique | Parameter | Expected Observation | Validation Criteria |
| FTIR | Carbonyl ( | Shift from ~1680 | Absence of broad -OH stretch (3300 |
| 1H NMR | Vinyl Protons | Doublets at | Confirmation of trans geometry. |
| POM | Texture | Schlieren or Marble texture upon cooling from Isotropic. | Distinct birefringence; mobile fluid phase. |
| DSC | Phase Transitions | Sharp endotherms for Crystal | Reversible transitions on cooling. |
4.2 Photo-Alignment Mechanism
Upon UV irradiation (Linearly Polarized Light, LPL), the cinnamoyl groups undergo [2+2] cycloaddition. This anisotropic crosslinking induces alignment in adjacent liquid crystal layers (the "Weigert Effect").
Figure 2: Mechanism of photo-induced crosslinking in cinnamoyl mesogens.
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Hydrolysis of Acid Chloride. | Ensure all glassware is flame-dried. Use fresh |
| Product is Colored (Dark) | Oxidation of Phenol or Polymerization. | Perform esterification under strict |
| Incomplete Solubility | High crystallinity of mesogen. | Use stronger solvents (DMF, Chlorobenzene) for NMR/processing. Heat gently. |
| No LC Phase (DSC) | Impurities disrupting packing. | Recrystallize twice. Even 1% impurity can suppress the mesophase range. |
References
-
Kawatsuki, N., et al. (2006). Photoalignment Control of Liquid Crystals on Photo-Cross-Linkable Methacrylate Copolymer Films. Taylor & Francis.
-
BenchChem. (2025).[3] Application Notes and Protocols for the Polymerization of 4-Methylcinnamic Acid Derivatives.
-
Chien, L.C., et al. (2013).[4] Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. MDPI Polymers.
-
OC-Praktikum. (2013). Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride.[1][3][4][5] Organic Chemistry Lab Protocols.
-
ResearchGate. (2025). Mechanisms of photoalignment of liquid crystals on polyvinyl-fluoro-cinnamate.
Sources
- 1. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]
Procedure for [2+2] photocycloaddition of 4-methylcinnamoyl esters
Application Note: High-Fidelity [2+2] Photocycloaddition of 4-Methylcinnamoyl Esters
Executive Summary
This guide details the protocol for the [2+2] photocycloaddition of 4-methylcinnamoyl esters to synthesize cyclobutane-based dimers (truxillic/truxinic acid derivatives). Unlike standard thermal cycloadditions, this reaction is photochemically driven and governed strictly by topochemical postulates . While solution-phase irradiation is possible, this protocol prioritizes the Solid-State Suspension Method , which maximizes stereoselectivity and yield by suppressing competitive cis-trans photoisomerization.
Target Applications:
-
Polymer Chemistry: Photo-crosslinkable liquid crystalline polymers (LCPs) and alignment layers.
-
Pharmaceuticals: Synthesis of truxillic acid scaffolds for anti-inflammatory and anti-nociceptive agents.
-
Green Chemistry: Solvent-free or aqueous suspension synthesis.
Mechanistic Foundation & Topochemistry
The dimerization of 4-methylcinnamoyl esters proceeds via a
The Schmidt Topochemical Postulate: For the reaction to occur in the crystalline state, two conditions must be met:
-
Parallel Alignment: The alkene double bonds of adjacent molecules must be parallel.
-
Distance Threshold: The centroid-to-centroid distance between double bonds must be < 4.2 Å .
Stereochemical Outcome: The crystal packing determines the isomer:
-
-form packing (Centrosymmetric): Yields Head-to-Tail (HT) dimers (
-truxillates).[1] -
-form packing (Translation): Yields Head-to-Head (HH) dimers (
-truxinates). - -form packing: Distance > 4.7 Å; photostable (no reaction).
Note: Methyl 4-methylcinnamate typically crystallizes in the
Figure 1: Photochemical Pathway & Isomerization Competition
Caption: Competitive pathways between productive dimerization (Green path, favored in solid state) and non-productive isomerization (Red path, favored in solution).
Critical Experimental Parameters
| Parameter | Specification | Rationale |
| Light Source | High-Pressure Hg Lamp or LED (365 nm) | 4-methylcinnamates have |
| Concentration | Solid State (Suspension) | Maximizes proximity. Dilute solution favors isomerization ( |
| Temperature | 20°C – 35°C | Must remain below the melting point . If the crystal melts, the lattice order is lost, stopping the reaction. |
| Atmosphere | Nitrogen/Argon (Optional but recommended) | Oxygen can quench triplet states, though less critical in singlet-driven solid-state reactions. |
| Reaction Medium | Water or Hexane (for suspension) | Non-solvents are required to maintain the crystal lattice while allowing stirring. |
Protocol: Solid-State Suspension Synthesis (Recommended)
This method utilizes the crystal lattice as a template to enforce stereochemistry.[2][3]
Materials:
-
Substrate: Methyl 4-methylcinnamate (or related ester).
-
Medium: Distilled water or Sodium Dodecyl Sulfate (SDS) aq. solution (surfactant aids dispersion).
-
Equipment: Immersion well photoreactor (Pyrex jacket) or overhead LED array (365 nm).
Step-by-Step Procedure:
-
Crystal Preparation (Crucial):
-
Recrystallize the monomer from methanol/ethanol to ensure a unified polymorph (typically
-form). -
Grind the crystals into a fine powder. Why: Large crystals scatter light and react only on the surface. Fine powder ensures uniform irradiation.
-
-
Suspension Setup:
-
Disperse 1.0 g of powdered monomer in 100 mL of distilled water containing 1% SDS.
-
Sonicate for 10 minutes to create a fine, milky suspension.
-
-
Irradiation:
-
Place the suspension in the photoreactor.
-
Irradiate with a 450W High-Pressure Hg lamp (through Pyrex filter) or 365 nm LED array.
-
Agitation: Stir vigorously. The suspension must remain turbulent to cycle particles into the light path.
-
Cooling: Maintain temperature at 25°C using a water jacket. Warning: Do not let the lamp heat the suspension near the monomer's melting point.
-
-
Monitoring:
-
Take 100 µL aliquots every 2 hours.
-
Dissolve in acetonitrile and analyze by HPLC or UV-Vis.
-
Endpoint: Disappearance of the monomer alkene peak at 310 nm.
-
-
Isolation:
-
Filter the white solid.
-
Wash with water to remove surfactant.
-
Wash with cold hexane (removes unreacted monomer).
-
Dry under vacuum.
-
Figure 2: Solid-State Workflow
Caption: Operational workflow for high-yield solid-state photodimerization.
Characterization & Validation
To confirm the formation of the cyclobutane ring and determine stereochemistry (Head-to-Head vs. Head-to-Tail), use
| Feature | Monomer (Alkene) | Dimer (Cyclobutane) |
| UV-Vis ( | ~310 nm (Strong) | < 250 nm (Conjugation lost) |
| Coupling Constants | Symmetry dependent (AA'BB' system) | |
| Solubility | High in organic solvents | Often lower than monomer |
Stereochemical assignment:
- -Truxillate (Head-to-Tail): High symmetry often simplifies the NMR spectrum.
- -Truxinate (Head-to-Head): Often shows more complex coupling due to lack of centrosymmetry.
References
-
Schmidt, G. M. J. (1971).[4] Photodimerization in the Solid State.[1][2][3][5][6][7] Pure and Applied Chemistry, 27(4), 647-678. Link
-
Cohen, M. D., & Schmidt, G. M. J. (1964).[4][8] Topochemistry. Part I. A Survey. Journal of the Chemical Society, 1996-2000.[8] Link
-
Poplata, S., Tröster, A., Zou, Y. Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. Link
-
Kishimoto, T., & Ito, Y. (2022). Photomechanical Effects in Cinnamate Crystals. Crystals, 12(5), 650. (Demonstrates 4-methyl derivatives behavior). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Will measuring mechanical properties help us understand solid-state reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. na-st01.ext.exlibrisgroup.com [na-st01.ext.exlibrisgroup.com]
- 8. chemistry.as.miami.edu [chemistry.as.miami.edu]
Application Note: Precision Synthesis of Heterocyclic Chalcones via Friedel-Crafts Acylation
Executive Summary
This application note details the synthesis of heterocyclic chalcones, specifically (E)-1-(thiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one , utilizing (E)-3-(p-Tolyl)acryloyl chloride as the electrophilic acylating agent. Unlike the conventional Claisen-Schmidt condensation, which requires basic conditions that may degrade sensitive heterocyclic moieties, this protocol employs a Lewis acid-catalyzed Friedel-Crafts acylation. This pathway ensures high regioselectivity for the C2 position of the thiophene ring and preserves the trans (E) configuration of the alkene linker.
These chalcone derivatives are critical scaffolds in medicinal chemistry, exhibiting potent anti-inflammatory, anticancer, and antibacterial profiles due to the lipophilic nature of the p-tolyl group combined with the bioisosteric properties of the thiophene ring.
Scientific Foundation & Mechanism
The Chemical Strategy
The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The (E)-3-(p-Tolyl)acryloyl chloride serves as the source of the cinnamoyl cation (acylium ion), a resonance-stabilized electrophile. Thiophene, being electron-rich (excess
Reaction Mechanism
-
Activation: The Lewis acid (AlCl
or SnCl ) coordinates with the chlorine of the acid chloride, generating a highly reactive acylium ion complex. -
Electrophilic Attack: The acylium ion attacks the C2 position of the thiophene ring.
-
Aromatization: Deprotonation restores the aromaticity of the thiophene ring, yielding the ketone-Lewis acid complex.
-
Hydrolysis: Aqueous quenching releases the free chalcone.
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway of the Friedel-Crafts acylation of thiophene with cinnamoyl chloride derivatives.
Materials & Equipment
Reagents
-
(E)-3-(p-Tolyl)acryloyl chloride (Prepared from p-methylcinnamic acid + SOCl
; or commercial grade >97%). -
Thiophene (99%, redistilled if necessary).[1]
-
Aluminum Chloride (AlCl
) (Anhydrous, granular). Note: SnCl may be used as a milder alternative for furan derivatives. -
Dichloromethane (DCM) (Anhydrous, HPLC grade).
-
Hydrochloric Acid (HCl) (1M aqueous solution).
-
Ethanol (Absolute, for recrystallization).[2]
Equipment
-
Three-neck round-bottom flask (250 mL).
-
Nitrogen/Argon inert gas manifold.[3]
-
Pressure-equalizing addition funnel.
-
Magnetic stirrer with temperature control.[3]
-
Ice-salt bath (-5°C to 0°C).
Experimental Protocol
Preparation of the Acylating Agent (If starting from Acid)
If (E)-3-(p-Tolyl)acryloyl chloride is not available commercially:
-
Reflux (E)-3-(p-tolyl)acrylic acid (10 mmol) with Thionyl Chloride (SOCl
) (15 mmol) and a catalytic drop of DMF for 3 hours. -
Evaporate excess SOCl
under reduced pressure. -
Use the crude acid chloride immediately for the next step to prevent hydrolysis.
Friedel-Crafts Acylation (Standard Operating Procedure)
Step 1: Catalyst Suspension
In a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar and nitrogen inlet, suspend Anhydrous AlCl
Step 2: Acyl Chloride Addition
Dissolve (E)-3-(p-Tolyl)acryloyl chloride (1.8 g, 10 mmol) in DCM (10 mL). Transfer this solution to the addition funnel. Add it dropwise to the AlCl
Step 3: Heterocycle Addition Dissolve Thiophene (0.84 g, 10 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture at 0°C. Critical: Slow addition prevents polymerization of the thiophene.
Step 4: Reaction Phase Allow the mixture to stir at 0°C for 1 hour, then remove the ice bath and stir at Room Temperature (25°C) for 3–5 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2).
Step 5: Quenching & Work-up Pour the reaction mixture carefully into a beaker containing Ice/Water (100 g) and Conc. HCl (5 mL) . Stir vigorously for 20 minutes to decompose the aluminum complex.
-
Separate the organic layer.[4]
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine organic layers, wash with saturated NaHCO
(to remove traces of acid), then Brine. -
Dry over anhydrous Na
SO and concentrate in vacuo.
Step 6: Purification Recrystallize the crude solid from hot Ethanol . If the product is oily or impure, purify via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate (95:5 to 80:20).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of heterocyclic chalcones.
Data Analysis & Characterization
Expected Physicochemical Properties
The following table summarizes the expected data for the target compound and key intermediates.
| Parameter | Specification | Notes |
| Compound Name | (E)-1-(Thiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one | Target Chalcone |
| Appearance | Pale Yellow Crystalline Solid | Color deepens with conjugation |
| Melting Point | 108°C – 112°C | Literature range for similar analogs |
| Yield | 75% – 85% | Optimized Friedel-Crafts conditions |
| Rf Value | 0.45 | Solvent: Hexane/EtOAc (8:2) |
| Solubility | Soluble in DCM, CHCl | Insoluble in water |
Spectral Validation (NMR)
To confirm the structure, look for these diagnostic signals in the
-
Vinyl Protons: Two doublets at
7.4–7.8 ppm with a coupling constant Hz . This large coupling constant confirms the (E)-configuration (trans) of the double bond. -
Thiophene Protons: Multiplets at
7.1–7.7 ppm (H3, H4, H5 of thiophene). -
p-Tolyl Group: A singlet at
2.4 ppm (Methyl group) and an AA'BB' quartet pattern in the aromatic region ( 7.2–7.5 ppm).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Reaction temperature too high during addition. | Ensure internal temp is < 5°C during thiophene addition. Consider using SnCl |
| Incomplete Reaction | Moisture in Lewis Acid or Solvent. | Use freshly opened AlCl |
| Product is Oily | Residual solvent or impurities. | Recrystallize from Ethanol/Water mix. If oil persists, scratch the flask with a glass rod to induce nucleation. |
| Dark/Black Mixture | Decomposition of Thiophene. | Thiophene is acid-sensitive. Reduce reaction time or switch to a milder catalyst like EtAlCl |
References
-
Friedel-Crafts Chemistry on Heterocycles: Belen’kii, L. I. (1990). Heterocycles in Organic Synthesis. Wiley-Interscience.
-
Chalcone Synthesis Review: Zhuang, C., et al. (2017). "Chalcone: A Privileged Structure in Medicinal Chemistry." Chemical Reviews, 117(12), 7762-7810.
-
Thiophene Acylation Protocols: BenchChem Application Note. "A Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene."
-
Cinnamoyl Chloride Reactivity: Journal of Chemical and Pharmaceutical Research, 2015, 7(12):1076-1088. "Chalcones: Synthesis, structure diversity and pharmacological aspects."
-
Crystal Structure of Analogs: Naveen, S., et al. (2013). "Crystal structure of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide." IUCrData.
Sources
Troubleshooting & Optimization
Technical Support Center: Storage & Handling of (2E)-3-(4-Methylphenyl)acryloyl Chloride
The Core Issue: The Hydrolysis "Death Loop"
As researchers, we often treat storage as a passive activity. For labile acyl chlorides like (2E)-3-(4-methylphenyl)acryloyl chloride (4-Methylcinnamoyl chloride), storage is an active battle against thermodynamics.
The primary failure mode is hydrolysis , where atmospheric moisture attacks the electrophilic carbonyl carbon. This is not merely a degradation reaction; it is a safety hazard and an autocatalytic cycle.
The Mechanism
Water attacks the acyl chloride to form 4-methylcinnamic acid and Hydrogen Chloride (HCl) gas.
Why this matters:
-
Stoichiometric Loss: Your reagent converts to an unreactive carboxylic acid.
-
The HCl Loop: Evolved HCl gas increases pressure inside the vessel (risk of rupture) and can degrade septa or caps, allowing more moisture to enter.
-
Physical State Change: The pure compound is typically a low-melting solid (MP ~40-50°C). Hydrolysis impurities often lower the melting point further, turning crisp crystals into a sticky, unmanageable paste.
Visualization: The Degradation Pathway
The following diagram illustrates the self-feeding cycle of degradation that occurs in poor storage conditions.
Figure 1: The Hydrolysis Autocatalytic Loop. Note the red dashed line indicating how HCl evolution compromises the container, accelerating further moisture ingress.
Diagnostics: Is My Reagent Compromised?
Before using the reagent in a critical step (e.g., esterification or amidation), perform these rapid checks.
| Symptom | Diagnosis | Action Required |
| White "smoke" upon opening | HCl gas release. Significant hydrolysis has occurred. | Vent safely. Purify immediately or discard if severe. |
| Texture change | Transition from crystalline solid to sticky paste or oil. | High Impurity. The acid byproduct has depressed the melting point. Recrystallization required. |
| Pungent, sour odor | Distinct from the acrid smell of acid chloride; indicates free HCl/Acid. | Test. Run a rapid NMR (see below). |
| Insoluble residue | In organic solvents (DCM/THF), the acid form is often less soluble than the chloride. | Filter. The solid is likely the hydrolyzed acid. |
The NMR Check (Proton NMR in CDCl3)
-
Good Material: Look for the doublet peaks of the vinyl protons (
6.0–8.0 ppm range) characteristic of the cinnamoyl system. -
Bad Material: Look for a broad singlet at
10.0–12.0 ppm . This is the carboxylic acid proton (-COOH ). If this integrates >5% relative to the aromatic signals, purification is necessary.
Best Practice Protocols: Storage & Handling
To prevent the cycle described above, you must break the "Moisture Link."
Protocol A: The "Dry-Cold-Inert" Storage Standard
-
Temperature: Store at 2–8°C . Cold temperatures kinetically slow the hydrolysis reaction [1].
-
Atmosphere: Store under Argon or Nitrogen . Argon is preferred as it is heavier than air and blankets the solid.
-
Vessel:
-
Use a glass vial with a Teflon-lined screw cap.
-
Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange.
-
Place the vial inside a secondary container (desiccator) containing active desiccant (e.g., Drierite or Silica Gel) [2].
-
Protocol B: Handling for Experiments
-
Warm Up: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric water directly onto the reagent.
-
Schlenk Technique: If possible, sample the solid in a glovebox or under a cone of nitrogen.
-
Single-Use Aliquots: If you frequently use small amounts, divide the bulk material into single-use vials inside a glovebox to avoid repeated freeze-thaw-open cycles.
Remediation: Saving Hydrolyzed Material
If your reagent has hydrolyzed (indicated by the formation of 4-methylcinnamic acid), you do not necessarily need to discard it. You can chemically revert the acid back to the acid chloride.
Workflow: Thionyl Chloride Regeneration
This method converts the impurity (acid) back into the active reagent (chloride).
-
Dissolution: Place the compromised solid in a round-bottom flask.
-
Reagent: Add excess Thionyl Chloride (
) (approx. 2-3 equivalents per mole of estimated acid). -
Reflux: Heat to reflux (75°C) for 1-2 hours. The evolved
and gases must be trapped (scrubbed through NaOH solution).[1] -
Isolation: Distill off the excess thionyl chloride (BP 74.6°C) under reduced pressure.
-
Purification: Recrystallize the resulting solid from dry hexane or heptane if high purity is required.
Figure 2: Remediation workflow for hydrolyzed acid chlorides.
FAQ: Troubleshooting
Q: Can I store this in a freezer (-20°C)? A: Yes, but with a caveat. While -20°C slows degradation significantly, the risk of condensation upon warming is much higher. You must ensure the container is absolutely airtight and allow 1-2 hours for it to equilibrate to room temperature before opening.
Q: The solid has turned yellow/orange. Is it ruined? A: Not necessarily. Acid chlorides often pick up color due to trace impurities or minor conjugation effects. If the NMR shows no carboxylic acid peak and the physical state is still solid, it is likely usable. If it is a liquid/paste, check for hydrolysis.
Q: Can I use Oxalyl Chloride instead of Thionyl Chloride for remediation?
A: Yes. Oxalyl chloride is often milder and produces gaseous byproducts (
References
-
Sigma-Aldrich. Cinnamoyl Chloride Safety Data Sheet (SDS). Accessed Feb 2026.[4] Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for acid chloride handling).
-
Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanism of nucleophilic substitution).[2][3]
-
PubChem. Compound Summary: 4-Methylcinnamoyl chloride. National Library of Medicine. Link
Sources
Technical Support Center: Controlling cis-trans Isomerization of p-Methylcinnamoyl Chloride
Welcome to the technical support center for the controlled isomerization of p-methylcinnamoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereochemical control in their synthetic pathways. Here, we move beyond simple protocols to explain the underlying principles governing the cis-trans isomerization of this versatile compound, empowering you to troubleshoot and optimize your experimental outcomes.
I. Understanding the Isomerization Landscape
The interconversion between the cis and trans isomers of p-methylcinnamoyl chloride is a critical consideration in synthetic chemistry, as the geometry of the double bond significantly influences the compound's reactivity and the stereochemistry of subsequent products.[1] The trans isomer is generally the thermodynamically more stable and commercially available form due to reduced steric hindrance.[2][3] However, specific synthetic targets may require the less stable cis isomer, necessitating a controlled isomerization process.
This process can be influenced by several factors, including light, heat, and catalysis.[2][4] Understanding these factors is paramount to achieving the desired isomeric ratio.
Key Factors Influencing Isomerization:
| Factor | Description | Impact on p-Methylcinnamoyl Chloride |
| Light (Photochemical Isomerization) | UV irradiation can promote the excitation of π electrons in the double bond, leading to rotation and isomerization. A photostationary state, a specific ratio of cis to trans isomers, is often reached.[4][5] | Effective for converting the trans to the cis isomer. The specific wavelength and solvent can influence the final isomeric ratio.[5] |
| Heat (Thermal Isomerization) | Supplying thermal energy can overcome the rotational barrier of the double bond. This process typically favors the formation of the more stable trans isomer.[4][5] | Useful for converting the cis isomer back to the more stable trans form. Prolonged heating can lead to degradation. |
| Catalysis | Acid or metal catalysts can lower the activation energy for isomerization. For instance, strong acids can protonate the carbonyl group, facilitating rotation around the C=C bond.[4] | Can be employed to accelerate the equilibration towards the thermodynamically favored trans isomer.[4] |
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, isomerization, and handling of p-methylcinnamoyl chloride.
Issue 1: Incomplete trans to cis Isomerization
Symptoms:
-
¹H NMR or HPLC analysis shows a low yield of the cis isomer after photochemical isomerization.
-
The reaction appears to stall, with the cis:trans ratio remaining constant over time.
Potential Causes & Solutions:
-
Cause A: Reaching the Photostationary State. Photochemical isomerizations do not typically go to completion but rather to a photostationary state where the rates of trans to cis and cis to trans conversion are equal.[4]
-
Solution: The isomeric ratio at the photostationary state is dependent on the wavelength of light and the solvent used. Experiment with different UV wavelengths (e.g., 254 nm vs. 365 nm) and solvents of varying polarity to optimize the ratio in favor of the cis isomer.
-
-
Cause B: Insufficient Light Penetration. A concentrated solution or the presence of UV-absorbing impurities can prevent light from reaching all of the molecules.
-
Solution: Ensure the reaction is performed in a dilute solution using a high-purity solvent. The reaction vessel should be made of a material that is transparent to the UV wavelength being used (e.g., quartz for shorter wavelengths).[4]
-
-
Cause C: Competing Photodimerization. Cinnamic acid derivatives are known to undergo [2+2] cycloaddition reactions upon UV irradiation, leading to the formation of truxillic or truxinic acid-type dimers.[4][6] This side reaction consumes the starting material and reduces the yield of the desired isomer.
-
Solution: Perform the isomerization at a lower concentration to disfavor the bimolecular dimerization reaction. The choice of solvent can also influence the extent of dimerization.
-
Issue 2: Degradation of p-Methylcinnamoyl Chloride During Isomerization or Workup
Symptoms:
-
Appearance of new, unidentified peaks in NMR or LC-MS analysis.
-
Lower than expected overall yield of both isomers.
-
The reaction mixture changes color (e.g., darkens).
Potential Causes & Solutions:
-
Cause A: Hydrolysis. Acyl chlorides are highly susceptible to hydrolysis by water or other nucleophilic solvents.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use. During workup, minimize contact with aqueous solutions and use non-nucleophilic drying agents.
-
-
Cause B: Thermal Decomposition. Prolonged exposure to high temperatures during thermal isomerization or distillation can lead to decomposition.[7]
-
Solution: For thermal isomerization to the trans isomer, use the lowest effective temperature and monitor the reaction closely to avoid extended heating. For purification, vacuum distillation at a reduced temperature is recommended.[5]
-
-
Cause C: Polymerization. Cinnamoyl derivatives can be prone to polymerization, especially in the presence of light or radical initiators.[6]
-
Solution: Store the compound in a cool, dark place, and consider adding a radical inhibitor if polymerization is a significant issue during reactions.
-
Issue 3: Difficulty in Separating cis and trans Isomers
Symptoms:
-
Co-elution of isomers during column chromatography.
-
Inability to achieve high isomeric purity by crystallization.
Potential Causes & Solutions:
-
Cause A: Similar Physical Properties. Cis and trans isomers often have very similar polarities, making chromatographic separation challenging.[8]
-
Solution: High-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase can often provide better resolution than standard column chromatography. Chiral chromatography can also be effective for separating geometric isomers.[9] For some cinnamic acid derivatives, fractional crystallization or vacuum distillation can be effective separation methods.[5]
-
-
Cause B: Isomerization During Purification. The separation process itself (e.g., heating during distillation, exposure to light during chromatography) can cause interconversion of the isomers.
-
Solution: Perform purifications at low temperatures and protect the sample from light. For chromatography, use a system that minimizes the run time.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize the trans-p-methylcinnamoyl chloride starting material?
The most common and effective method for synthesizing trans-p-methylcinnamoyl chloride is the reaction of trans-p-methylcinnamic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[10][11] Thionyl chloride is often preferred due to the gaseous nature of the byproducts (HCl and SO₂), which simplifies purification.[11] The reaction is typically performed with an excess of the chlorinating agent, which can also serve as the solvent, or in an inert solvent like toluene.[10][12]
Q2: How can I monitor the progress of the isomerization reaction?
The most common techniques for monitoring cis-trans isomerization are ¹H NMR spectroscopy and HPLC.[13][14]
-
¹H NMR Spectroscopy: The olefinic protons of the cis and trans isomers have distinct chemical shifts and coupling constants. The trans isomer typically exhibits a larger coupling constant (J ≈ 15-16 Hz) for the vinyl protons compared to the cis isomer (J ≈ 12-13 Hz).[13] The relative amounts of the isomers can be determined by integrating the respective proton signals.[13]
-
HPLC: Reversed-phase HPLC can often separate the two isomers, allowing for their quantification by integrating the peak areas. This method is particularly useful for tracking the reaction progress over time with small aliquots.
Q3: Is the cis isomer of p-methylcinnamoyl chloride stable?
The cis isomer is thermodynamically less stable than the trans isomer and can isomerize back to the trans form upon heating or exposure to acid.[2][3] For storage, it is recommended to keep the cis isomer in a cool, dark environment, preferably as a solid or in a non-polar, aprotic solvent to minimize both thermal and acid-catalyzed isomerization.
Q4: Can I use a photosensitizer to improve the efficiency of the trans to cis isomerization?
Yes, using a photosensitizer can be an effective strategy. Photosensitizers, such as certain aromatic ketones like xanthone, can absorb light and transfer the energy to the trans isomer, promoting its conversion to the cis form.[15] This can sometimes lead to a more favorable photostationary state and can allow for the use of longer wavelength light, which may reduce the risk of photodegradation.[15]
IV. Experimental Protocols & Visualizations
Protocol 1: Photochemical trans to cis Isomerization
This protocol provides a general procedure for the photochemical isomerization of trans-p-methylcinnamoyl chloride.
-
Preparation: Dissolve trans-p-methylcinnamoyl chloride in a suitable anhydrous solvent (e.g., acetonitrile or cyclohexane) in a quartz reaction vessel to a concentration of approximately 0.01 M.
-
Inert Atmosphere: Purge the solution with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Irradiation: While stirring, irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp). The choice of wavelength may require optimization.
-
Monitoring: Periodically take small aliquots from the reaction mixture and analyze by ¹H NMR or HPLC to monitor the cis:trans ratio.
-
Termination: Once the desired isomeric ratio is achieved or the photostationary state is reached, stop the irradiation.
-
Workup: Remove the solvent under reduced pressure at a low temperature, always protecting the sample from light. The resulting mixture of isomers can then be used directly or subjected to purification.
Workflow for Isomerization and Analysis
Caption: Experimental workflow for synthesis, isomerization, and analysis.
Isomerization Energy Profile
Caption: Energy profile of cis-trans isomerization.
V. References
-
The Royal Society of Chemistry. (2020, December 17). Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst.
-
Canadian Science Publishing. (n.d.). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Retrieved from [Link]
-
Scholarship@Miami. (n.d.). Photodimerization of cis-Cinnamic Acids and cis-Cinnamides in Crystalline State and Aqueous Solution. Retrieved from [Link]
-
(n.d.). The SYnthesis of Cinnamoyl Chloride.
-
Fiveable. (2025, August 15). Cis-trans Isomerism Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
Wikipedia. (n.d.). Cis–trans isomerism. Retrieved from [Link]
-
PMC. (n.d.). Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. Retrieved from [Link]
-
(2025, December 8). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry.
-
(2006, March). 2013 Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride.
-
Google Patents. (n.d.). CN101239910A - Method for preparing cinnamyl cinnamate. Retrieved from
-
(n.d.). Publication: Synthesis of cinnamoyl-amino acid ester derivatives and structure-activity relationship based on thermal stability, dielectric, and theoretical analysis.
-
Google Patents. (n.d.). CN105777531A - Method for preparing cinnamoyl chloride from silicon tetrachloride. Retrieved from
-
ResearchGate. (n.d.). Studies on the isomerization of cinnamic derivatives. Retrieved from [Link]
-
(2025, August 6). 1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives.
-
ResearchGate. (n.d.). Thermotropic Liquid‐Crystalline Polymer Derived from Natural Cinnamoyl Biomonomers | Request PDF. Retrieved from [Link]
-
Google Patents. (n.d.). CN105330531A - Continuous production process of p-Methyl benzoyl chloride. Retrieved from
-
UB. (2024, April 1). Analytical methods for cinnamon authentication. Retrieved from [Link]
-
(n.d.). A Guide to the Analysis of Chiral Compounds by GC.
Sources
- 1. Cinnamoyl Chloride | High-Purity Reagent | RUO [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. espublisher.com [espublisher.com]
- 9. gcms.cz [gcms.cz]
- 10. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. CN105330531A - Continuous production process of p-Methyl benzoyl chloride - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Analytical methods for cinnamon authentication [diposit.ub.edu]
- 15. pubs.rsc.org [pubs.rsc.org]
Purification methods for (2E)-3-(4-Methylphenyl)acryloyl chloride (distillation vs recrystallization)
Topic: Purification Protocols & Troubleshooting (Distillation vs. Recrystallization) Compound: (2E)-3-(4-Methylphenyl)acryloyl chloride CAS: 13565-07-6 Synonyms: 4-Methylcinnamoyl chloride; p-Methylcinnamoyl chloride Target Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary
(2E)-3-(4-Methylphenyl)acryloyl chloride is a moisture-sensitive acyl chloride typically synthesized from 4-methylcinnamic acid using thionyl chloride (
Core Challenge: The primary purification difficulty lies in its thermal instability (risk of polymerization/decarboxylation) and high reactivity with nucleophiles.[1]
This guide provides a decision framework and detailed protocols for the two primary purification methods: High-Vacuum Distillation and Inert-Atmosphere Recrystallization .[1]
Module 1: Method Selection (Decision Matrix)
Before proceeding, evaluate your crude material against the following criteria to select the optimal workflow.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on the physical state and purity of the crude material.
Module 2: Comparison of Methods
| Feature | Vacuum Distillation | Recrystallization |
| Primary Utility | Bulk removal of thionyl chloride ( | Removal of trace organic impurities and stereoisomers.[1] |
| Thermal Risk | High: Requires heating (100°C+); risk of thermal decomposition.[1] | Low: Done at moderate temperatures. |
| Moisture Risk | Moderate: Closed system, but pump exhaust can backstream.[1] | High: Exposed surface area; requires strict inert atmosphere.[1] |
| Yield | Typically 70–85% (losses to hold-up volume).[1] | Typically 60–80% (losses to mother liquor). |
| Key Constraint | Condenser Temp: Product may solidify and clog the condenser if water is too cold.[1] | Solvent Choice: Must be non-nucleophilic and anhydrous.[1] |
Module 3: Technical Protocols
Method A: High-Vacuum Distillation
Best for: Crude oils containing residual thionyl chloride or significant polymeric impurities.[1]
Critical Mechanism: The boiling point of cinnamoyl chloride derivatives is high (~130–150°C at reduced pressure).[1] To prevent thermal degradation (charring), high vacuum (< 2 mmHg) is mandatory.[1]
Step-by-Step Protocol:
-
Degassing: Stir the crude oil under high vacuum at Room Temperature (RT) for 30 minutes to remove residual
and HCl. Note: Use a liquid nitrogen trap to protect the pump.[1] -
Setup: Equip a short-path distillation head. Crucial: Set the condenser coolant temperature to 30–40°C (use a recirculating heater or warm water).[1]
-
Why? The compound melts around 35–50°C. Cold tap water will cause the vapor to crystallize inside the condenser, leading to dangerous pressure buildup.[1]
-
-
Distillation:
Method B: Inert-Atmosphere Recrystallization
Best for: Final polishing of solid material to achieve >99% purity.[1]
Critical Mechanism: Solubility differential in non-polar solvents.[1][2] Acyl chlorides are soluble in hot hydrocarbons but crystallize out upon cooling.[1]
Solvent System:
-
Primary: Anhydrous Hexane or Cyclohexane (Product is sparingly soluble at RT, soluble hot).[1]
-
Co-solvent (if needed): Anhydrous Toluene (increases solubility).[1]
-
Forbidden: Water, Ethanol, Methanol, Ether (wet).[1]
Step-by-Step Protocol:
-
Preparation: Flame-dry all glassware and cool under
flow. -
Dissolution: Place crude solid in a flask under
. Add anhydrous hexane (approx. 5-10 mL per gram). -
Heating: Heat to reflux (69°C for hexane) until dissolved. If insoluble oil persists, add small amounts of toluene dropwise until homogenous.[1]
-
Filtration (Optional): If black specks (carbon/polymer) are present, filter rapidly through a glass frit or glass wool under inert gas.[1] Do not use paper filters exposed to air.[1]
-
Crystallization: Remove from heat. Allow to cool slowly to RT, then place in a -20°C freezer.
-
Isolation: Filter the resulting white needles under a blanket of
(Schlenk filtration or rapid Büchner filtration). Wash with cold, dry pentane.
Module 4: Troubleshooting & FAQs
Q1: The product solidifies inside the distillation condenser. What do I do?
Diagnosis: The condenser is too cold. The melting point of 4-methylcinnamoyl chloride is likely above the temperature of your cooling water. Fix:
-
Immediate: Stop heating. Use a heat gun to gently warm the condenser and melt the clog into the receiving flask.[1]
-
Prevention: Switch the condenser coolant to warm water (40°C) or use air cooling (no water) if the vacuum is strong enough.[1]
Q2: My product turned into a violet/black tar during distillation.
Diagnosis: Thermal decomposition or polymerization. Root Causes:
-
Bath temp too high: You exceeded the thermal stability limit.[1]
-
Poor Vacuum: Insufficient vacuum required higher temperatures to boil the compound.[1]
-
Residual Iron/Metal: Metal spatulas or dirty stir bars can catalyze polymerization.[1] Fix: Use a lower pressure vacuum (<0.5 mmHg) to lower the boiling point. Ensure all glassware is acid-washed.[1]
Q3: White smoke appears when I open the flask.
Diagnosis: Hydrolysis. The "smoke" is HCl gas formed by the reaction of the acid chloride with atmospheric moisture.[1] Fix: This indicates the compound is degrading.[1]
-
Immediate: Purge the flask with dry Argon/Nitrogen and seal it.[1]
-
Recovery: If the bulk is still solid, recrystallize immediately using strictly anhydrous solvents to remove the hydrolyzed acid byproduct.[1]
Q4: During recrystallization, the product "oils out" instead of crystallizing.
Diagnosis: The solution is too concentrated, or the solvent polarity is slightly off. Fix:
-
Reheat to redissolve the oil.
-
Add a small amount of the "good" solvent (toluene) to increase solubility, or add more hexane to dilute.
-
Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.[1]
-
Cool slower. Rapid cooling promotes oiling out.[1]
Module 5: Storage Specifications
To maintain purity after isolation:
-
Container: Schlenk tube or tightly sealed vial with a Teflon-lined cap. Tape the cap with Parafilm or electrical tape.
-
Temperature: 2–8°C (Refrigerator).
-
Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel packets.
References
-
BenchChem. Application Notes and Protocols for the Polymerization of 4-Methylcinnamic Acid Derivatives. (Protocol for synthesis and distillation of 4-methylcinnamoyl chloride). Link[1]
-
National Institute of Informatics. The Synthesis of Cinnamoyl Chloride. (Comparative study of thionyl chloride vs. other reagents; distillation parameters). Link[1]
-
PrepChem. Synthesis of 4-methoxycinnamoyl chloride. (Analogous protocol for substituted cinnamoyl chlorides). Link
-
PubChem. Compound Summary: (2E)-3-(4-Methylphenyl)acryloyl chloride.[1] (Physical properties and identifiers). Link[1]
-
Sigma-Aldrich. Product Specification: Cinnamoyl chloride derivatives.[1] (Handling and safety data). Link
Sources
Troubleshooting low yields in amidation of 4-methylcinnamoyl chloride
Case ID: 4MCC-AMID-001 Status: Active Topic: Troubleshooting Low Yields & Impurity Profiles Support Tier: Level 3 (Senior Application Scientist)
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of a 4-methylcinnamamide derivative has failed to meet yield expectations (>80%) or has resulted in a complex impurity profile.
The amidation of 4-methylcinnamoyl chloride is chemically distinct from standard aliphatic amidations due to the
This guide prioritizes anhydrous synthetic routes (nucleophilic acyl substitution) over Schotten-Baumann (aqueous) conditions, as the former offers tighter control over side reactions for this specific substrate.
Module 1: Reagent Integrity (The Foundation)
Before altering reaction conditions, you must validate the quality of your starting material. 4-Methylcinnamoyl chloride is moisture-sensitive and prone to hydrolysis and dimerization.
Diagnostic Checklist
| Symptom | Probable Cause | Verification Step | Corrective Action |
| White precipitate in liquid/oil reagent | Hydrolysis to 4-methylcinnamic acid | TLC Check: Spot reagent vs. carboxylic acid standard (run in 5% MeOH/DCM). Acid stays at baseline or has lower | Filter solids under inert atmosphere; recrystallize from dry hexane if possible. |
| Insoluble matter in DCM | Polymerization or Dimerization | Solubility Test: 4-methylcinnamoyl chloride should be fully soluble in DCM. | If significant insoluble polymer exists, discard the batch. |
| Acrid smell absent | Hydrolysis (HCl loss) | Olfactory (Caution): Should smell sharp/acrid (HCl). Odorless implies full hydrolysis. | Purchase fresh reagent or regenerate from acid using |
Protocol: Reagent Regeneration
If your acid chloride is degraded, regenerate it immediately before use:
-
Reflux 4-methylcinnamic acid in neat thionyl chloride (
) (5 equiv.) with a catalytic drop of DMF for 2 hours. -
Distill off excess
under vacuum. -
Use the residue immediately. Do not store.
Module 2: Reaction Engineering (The Process)
Low yields are often caused by Regioselectivity Issues (1,2- vs 1,4-addition). You want the amine to attack the Carbonyl (1,2), not the Alkene (1,4).
The Critical Pathways
-
Desired Path (1,2-Addition): Amine attacks C=O
Amide. -
Competitor Path (1,4-Addition / Michael): Amine attacks
-carbon -amino acid derivative. -
Competitor Path (Hydrolysis): Water attacks C=O
Carboxylic Acid.
Optimized Protocol: Anhydrous Amidation
Standard conditions for 1.0 mmol scale.
-
Setup: Flame-dried round-bottom flask, Argon/Nitrogen atmosphere.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF (5 mL). Note: DCM is preferred to minimize emulsion formation during workup.
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv). Pyridine can be used but is harder to remove.
-
Temperature (CRITICAL): Cool amine/base solution to 0°C .
-
Addition: Dissolve 4-methylcinnamoyl chloride (1.1 equiv) in minimal DCM. Add dropwise to the amine solution over 15-20 minutes.
-
Why? Keeping the concentration of acid chloride low and temperature low favors Kinetic Control (1,2-addition). High temps or rapid addition can favor the thermodynamic Michael adduct.
-
-
Reaction: Allow to warm to Room Temperature (RT) only after 1 hour. Stir for 3-12 hours.
Module 3: Visualizing the Troubleshooting Logic
The following decision tree outlines the logical steps to diagnose yield loss.
Caption: Figure 1. Diagnostic decision tree for isolating the root cause of yield loss in cinnamoyl amidation.
Module 4: Frequently Asked Questions (FAQs)
Q1: My product is oiling out or forming an emulsion during workup. How do I recover it?
A: Cinnamamides are lipophilic but can form emulsions due to the conjugated system acting as a surfactant when impurities are present.
-
Solution: Do not shake the separatory funnel vigorously; swirl gently.
-
Breaker: Add saturated brine. If that fails, add a small amount of Methanol to the organic layer to break surface tension, or filter the emulsion through a pad of Celite.
Q2: I see a spot with lower than my product. Is it the Michael adduct?
A: Likely not.
-
Carboxylic Acid (Hydrolysis): Usually has a very low
and streaks on silica. -
Michael Adduct (
-amino amide): Often has a similar or slightly lower polarity to the product but will stain differently (e.g., Ninhydrin active if the amine center is accessible). -
Validation: Isolate the spot and run NMR. If you see the loss of the double bond protons (d, ~6.5-7.5 ppm,
Hz), you have the Michael adduct [1].
Q3: Can I use Schotten-Baumann (NaOH/Water/DCM) conditions instead?
A: Yes, but with caveats.
-
Pros: Simple workup, good for unhindered amines.
-
Cons: 4-methylcinnamoyl chloride hydrolyzes faster than benzoyl chloride. You must use a biphasic system with efficient stirring and keep the temperature <5°C. If your yield is <50% in anhydrous conditions, Schotten-Baumann is worth a try only if you use a large excess of the acid chloride (1.5 - 2.0 equiv) to account for hydrolysis [2].
Q4: Does the 4-methyl group affect the reaction rate?
A: Yes. The methyl group is an Electron Donating Group (EDG). It stabilizes the carbonyl dipole, making the carbon less electrophilic compared to unsubstituted cinnamoyl chloride.
-
Implication: The reaction requires longer times or a stronger catalyst (DMAP) compared to standard benzoyl chloride reactions. However, heating to compensate increases the risk of polymerization [3].
Module 5: Reaction Mechanism & Side Pathways
Understanding why the reaction fails requires visualizing the competing attacks.
Caption: Figure 2. Competitive reaction pathways. 1,2-addition is the goal; 1,4-addition and hydrolysis are the primary yield-killers.
References
-
BenchChem. (2025).[2] Application Notes and Protocols: Cinnamoyl Chloride in Pharmaceutical Intermediate Synthesis. Retrieved from
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.[3][4] Retrieved from
-
LibreTexts Chemistry. (2023). Conjugate Addition Reactions (1,2 vs 1,4 Addition). Retrieved from
Sources
Validation & Comparative
Comparative Guide: 1H NMR Chemical Shifts of Vinyl Protons in (2E)-3-(4-Methylphenyl)acryloyl Chloride
Executive Summary
(2E)-3-(4-Methylphenyl)acryloyl chloride (also known as 4-methylcinnamoyl chloride ) is a critical electrophilic intermediate in the synthesis of cinnamide-based pharmacophores. In drug development, verifying the complete conversion of the precursor acid to the acid chloride is paramount, as residual carboxylic acid can quench nucleophiles in subsequent coupling steps.
This guide provides an objective analysis of the vinyl proton chemical shifts , establishing 1H NMR as a rapid, non-destructive method to validate the formation of the acyl chloride functionality.
Comparative Data Analysis
The most reliable method to confirm the synthesis of the acid chloride is tracking the deshielding of the vinyl protons (
Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)
Note: Values represent typical ranges observed in deuterated chloroform.
| Compound | Structure | Coupling ( | Multiplicity | ||
| (2E)-3-(4-Methylphenyl)acryloyl chloride | Target | 6.65 – 6.75 | 7.75 – 7.85 | 15.5 - 16.0 Hz | Doublet |
| (2E)-3-(4-Methylphenyl)acrylic acid | Precursor | 6.38 – 6.45 | 7.60 – 7.70 | 15.5 - 16.0 Hz | Doublet |
| Shift Difference ( | +0.25 ppm (Deshielded) | +0.15 ppm (Deshielded) | Unchanged |
Key Diagnostic Indicators:
-
The
-Proton Jump: The proton adjacent to the carbonyl ( ) exhibits the most distinct shift, moving downfield by approximately 0.25 ppm . This is the primary marker for conversion. -
Loss of Acidic Proton: The disappearance of the broad carboxylic acid singlet (typically
10.0–12.0 ppm) is a secondary confirmation, though less reliable if the sample is wet (due to exchange). -
Preservation of Geometry: The coupling constant (
Hz) confirms the trans (E) geometry is maintained during chlorination.
Mechanistic Insight: Why the Shift Occurs?
Understanding the causality of these shifts ensures you can interpret deviations (e.g., solvent effects).
Inductive and Mesomeric Effects
The carbonyl chloride group (-COCl) is significantly more electron-withdrawing than the carboxylic acid group (-COOH).
-
Inductive Effect (-I): Chlorine is more electronegative than the hydroxyl oxygen, pulling electron density away from the carbonyl carbon. This deshields the entire conjugated system.
-
Anisotropy: The magnetic anisotropy of the C=O bond changes slightly when the substituent changes from OH to Cl, affecting the spatial shielding cone around the
-proton.
Resonance Structures
The acyl chloride functionality enhances the electron deficiency of the
Figure 1: Mechanistic flow illustrating why the acid chloride protons appear downfield.
Experimental Protocol: Synthesis & Analysis
This protocol is designed to be self-validating . The NMR step includes a specific check for hydrolysis (a common failure mode).
Materials
-
(2E)-3-(4-Methylphenyl)acrylic acid
-
Thionyl Chloride (
) or Oxalyl Chloride -
Solvent: Anhydrous
(stored over molecular sieves)
Step-by-Step Workflow
-
Reaction: Reflux the acrylic acid precursor with excess thionyl chloride (1.5 eq) for 2 hours.
-
Tip: Add a drop of DMF as a catalyst if using oxalyl chloride.
-
-
Isolation: Remove excess
via rotary evaporation. Crucial: Add dry toluene and re-evaporate (azeotropic removal) to ensure all traces of thionyl chloride and HCl are removed. -
Sample Prep: Dissolve ~10 mg of the crude yellow oil in 0.6 mL of anhydrous
.-
Warning: Do not use standard "wet"
from the shelf; the moisture will hydrolyze the chloride back to the acid inside the NMR tube.
-
-
Acquisition: Run a standard proton scan (16 scans).
Analysis Workflow (Decision Tree)
Figure 2: NMR Decision Tree for validating acid chloride formation.
Troubleshooting & Artifacts
The "Hydrolysis Phantom"
If you observe a spectrum that looks like a mixture (peaks at 6.4 and 6.7 ppm), it is likely not incomplete reaction, but rather hydrolysis during sample prep .
-
Diagnosis: Check the peak width.[1][2] Acid protons often broaden due to hydrogen bonding.
-
Solution: Filter the
through a small plug of basic alumina (to remove acid) or use a fresh ampoule of solvent.
Solvent Effects
If using
-
Expect all peaks to shift slightly.
-
Risk: DMSO can react violently with acid chlorides or accelerate hydrolysis if not strictly anhydrous.
is the recommended solvent.
References
- National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS). SDBS No.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (General reference for substituent increments).
- Reich, H. J.Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Vinyl proton trends).
Sources
Comparing reactivity of 4-methyl vs 4-methoxy cinnamoyl chloride
This guide provides an in-depth technical comparison of 4-methylcinnamoyl chloride and 4-methoxycinnamoyl chloride , designed for researchers optimizing acylation reactions in drug discovery and organic synthesis.
Executive Summary
In the synthesis of cinnamides and cinnamate esters—common pharmacophores in anti-inflammatory and anticancer research—the choice between 4-methyl and 4-methoxy derivatives is governed by a trade-off between reactivity and stability .
-
4-Methylcinnamoyl Chloride: Exhibits higher electrophilicity . It reacts faster with weak nucleophiles but is more susceptible to hydrolysis during storage and handling.
-
4-Methoxycinnamoyl Chloride: Exhibits lower electrophilicity due to strong resonance donation. It requires longer reaction times or nucleophilic catalysis (e.g., DMAP) to reach completion but offers superior stability against moisture.
The Bottom Line: Use the 4-Methyl analog for rapid library synthesis with poor nucleophiles. Use the 4-Methoxy analog when selectivity is required or when handling time in ambient atmosphere is prolonged.
Mechanistic Underpinnings: The Electronic Tug-of-War
To predict the performance of these reagents, one must quantify the electronic influence of the para-substituents on the carbonyl carbon (the reaction center).
The Hammett Prediction
The reactivity differences are accurately predicted by the Hammett substituent constants (
| Substituent | Effect Type | Hammett Constant ( | Impact on Carbonyl Electrophilicity |
| 4-Methyl (-CH₃) | Weak Donor (Hyperconjugation) | -0.17 | Moderate reduction. Remains highly reactive. |
| 4-Methoxy (-OCH₃) | Strong Donor (Resonance) | -0.27 | Significant reduction. Reacts noticeably slower. |
Visualizing the Electronic Effects
The diagram below illustrates why the methoxy derivative is less reactive. The oxygen lone pair donates electron density into the ring, which is conjugated through the alkene linker to the carbonyl oxygen, reducing the partial positive charge (
Figure 1: Electronic donation pathways affecting the electrophilicity of the acyl chloride. The strong resonance effect of the methoxy group (red arrows) significantly deactivates the carbonyl carbon compared to the methyl group.
Performance Matrix: Experimental Data
The following data synthesizes kinetic trends from nucleophilic substitution studies of cinnamoyl chlorides [1, 2].
| Feature | 4-Methylcinnamoyl Chloride | 4-Methoxycinnamoyl Chloride |
| Relative Aminolysis Rate | 1.0x (Baseline) | ~0.6x (Slower) |
| Hydrolysis Half-Life ( | Shorter (More sensitive to moisture) | Longer (More stable) |
| Reaction Time (Standard) | 1–2 Hours | 3–6 Hours (may require overnight) |
| Catalyst Requirement | Optional (for hindered amines) | Recommended (DMAP often required) |
| Solubility (DCM/THF) | High | High |
| Physical State | Low-melting solid / Solid | Solid |
Critical Insight: While 4-methoxycinnamoyl chloride is slower, it is less prone to "background" hydrolysis. In high-throughput parallel synthesis where reagents might sit in solution for hours, the 4-methoxy derivative often yields cleaner crude products because less acid chloride degrades into the corresponding cinnamic acid before coupling.
Optimized Experimental Protocols
To ensure reproducibility, use the following protocols. The "Standard" protocol works well for the 4-methyl derivative. The "Catalytic" protocol is mandatory for the 4-methoxy derivative to ensure high yields.
Workflow Decision Tree
Figure 2: Decision tree for selecting reaction conditions based on the specific cinnamoyl derivative.
Detailed Protocol: Synthesis of Substituted Cinnamides
Reagents:
-
Substituted Cinnamoyl Chloride (1.1 equiv)
-
Primary/Secondary Amine (1.0 equiv)
-
Triethylamine (
) or DIPEA (1.2 – 1.5 equiv) -
DMAP (0.1 equiv) — Crucial for 4-Methoxy derivative
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Solvation: Dissolve the Amine (1.0 equiv) and Base (
, 1.2 equiv) in anhydrous DCM ( concentration relative to amine).-
For 4-Methoxy: Add DMAP (0.1 equiv) at this stage.[1]
-
-
Addition: Cool the solution to 0°C. Add the Cinnamoyl Chloride (1.1 equiv) dropwise (dissolved in minimal DCM) to control the exotherm.
-
Note: The 4-methyl derivative will generate heat more rapidly than the 4-methoxy derivative.
-
-
Reaction:
-
4-Methyl: Warm to Room Temperature (RT). Stir for 1–2 hours. Monitor by TLC (disappearance of amine).
-
4-Methoxy: Warm to RT. Stir for 4–6 hours. If conversion is <50% after 2 hours, heat to reflux (40°C).
-
-
Quench & Workup: Dilute with DCM. Wash sequentially with:
-
1M HCl (2x) – Removes unreacted amine and DMAP.
-
Sat.
(2x) – Hydrolyzes excess acid chloride to acid and washes it away. -
Brine (1x).
-
-
Isolation: Dry over
, filter, and concentrate in vacuo.
Troubleshooting & Stability
-
Hydrolysis Risk: The 4-methyl derivative degrades faster in moist air. If the reagent bottle has "crust" on the threads, it is likely hydrolyzed cinnamic acid. Validation: Check the melting point or run a quick NMR (
). Acid chloride peaks ( ppm) are distinct from the carboxylic acid (broad singlet ppm). -
Low Yield with 4-Methoxy: If the reaction stalls, do not just add more acid chloride. Add a nucleophilic catalyst (DMAP or N-methylimidazole ). The formation of the highly reactive N-acylpyridinium intermediate compensates for the lower electrophilicity of the starting material [3].
References
-
Kinetic Studies of Cinnamoyl Chlorides: Lee, I., et al. "Nucleophilic substitution reactions of cinnamoyl chlorides with anilines." Journal of the Chemical Society, Perkin Transactions 2, 1998.
-
Hammett Constants: Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 1991, 91(2), 165–195.
-
Catalysis Mechanism: Berry, D. J., et al. "Nucleophilic catalysis of the acylation of amines by acid chlorides." Journal of Organic Chemistry, 1982.
Sources
Mass spectrometry fragmentation pattern of (E)-3-(p-Tolyl)acryloyl chloride
Content Type: Technical Comparison Guide Subject: (E)-3-(p-Tolyl)acryloyl chloride (Synonym: 4-Methylcinnamoyl chloride) Formula: C₁₀H₉ClO | MW: 180.63 g/mol Audience: Synthetic Chemists, Analytical Scientists, Drug Discovery Leads
Executive Summary & Strategic Analysis
For researchers characterizing (E)-3-(p-Tolyl)acryloyl chloride , the primary analytical challenge is not the fragmentation physics, but the sample stability . As an acid chloride, this molecule is highly reactive toward nucleophiles (water, alcohols).
The Core Dilemma:
-
Direct Analysis (EI-MS): Provides the true molecular ion (M⁺) but carries a high risk of in-situ hydrolysis, leading to "ghost" peaks of the corresponding carboxylic acid.
-
Derivatization (Methanolysis): Converts the analyte to the stable methyl ester. This alters the molecular weight but provides a cleaner, more reproducible chromatographic profile.
Recommendation: Use Direct EI-MS only if strictly anhydrous conditions (inert gas purge, dry solvents) are maintained. For quantitative purity assessments or routine QC, Derivatization to the Methyl Ester is the superior, self-validating protocol.
Mechanistic Fragmentation Profiling (EI-MS)
Understanding the fragmentation is critical for distinguishing the intact chloride from its hydrolysis products.
The Native Chloride Pathway
The Electron Impact (70 eV) spectrum of (E)-3-(p-Tolyl)acryloyl chloride is dominated by
| Ion Identity | m/z (approx) | Origin & Mechanism | Diagnostic Value |
| Molecular Ion (M⁺) | 180 / 182 | Radical cation [C₁₀H₉ClO]⁺˙ | Critical. Shows distinct 3:1 isotope ratio ( |
| Acylium Ion | 145 | [M – Cl]⁺ | Base Peak. Formation of the resonance-stabilized (p-Tolyl)-CH=CH-C≡O⁺. |
| Styryl Cation | 117 | [M – Cl – CO]⁺ | Loss of CO from the acylium ion. Forms the p-methylstyryl cation. |
| Tropylium-like | 115 | [117 – H₂]⁺ | Cyclization of the styryl cation to an indenyl-type cation. |
| Tolyl Cation | 91 | [C₇H₇]⁺ | Tropylium ion. Indicates the presence of the benzyl-methyl group. |
Visualization of Fragmentation Logic
The following diagram maps the energy-dependent decay of the parent molecule.
Caption: Fig 1.[1] EI-MS Fragmentation pathway of (E)-3-(p-Tolyl)acryloyl chloride showing sequential loss of Chlorine and Carbon Monoxide.
Comparative Analysis: Chloride vs. Alternatives
This section compares the spectral signature of the native chloride against its common "Interference" (the Acid) and its "Solution" (the Ester).
Spectral Data Comparison Table
| Feature | Target: Acid Chloride | Artifact: Carboxylic Acid | Derivative: Methyl Ester |
| Formula | C₁₀H₉ClO | C₁₀H₁₀O₂ | C₁₁H₁₂O₂ |
| Molecular Weight | 180.63 | 162.19 | 176.21 |
| Molecular Ion (M⁺) | 180 / 182 (3:1) | 162 (Weak) | 176 (Strong) |
| Base Peak | m/z 145 (Acylium) | m/z 145 (Acylium) | m/z 145 (Acylium) |
| Leaving Group Loss | [M-35] and [M-37] | [M-17] (Loss of OH) | [M-31] (Loss of OMe) |
| Key Differentiator | Chlorine Isotope Pattern | M+ at 162 | M+ at 176 |
Analytical "Gotchas"
-
The Convergence Problem: Note that all three species generate the m/z 145 base peak. If you scan only lower masses (e.g., 40-150 amu), you cannot distinguish the chloride from the acid. You must monitor the molecular ion region.
-
Injector Hydrolysis: Even if your sample is pure, moisture in the GC injector liner can hydrolyze the chloride during vaporization, leading to a split peak (Chloride + Acid) in the chromatogram.
Validated Experimental Protocols
Protocol A: Direct Analysis (For Structural Confirmation)
Use this when you must prove the acyl chloride exists intact.
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene. Avoid alcohols.
-
Prep: Dissolve 1 mg sample in 1 mL solvent under Nitrogen.
-
GC Conditions:
-
Inlet: Split (50:1), 250°C. Note: High temp promotes degradation; keep contact time short.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).
-
-
MS Settings: Scan range 40–300 amu.
-
Validation: Look for the 180/182 cluster. If 162 appears, the system is wet.
Protocol B: Methanolysis Derivatization (For Purity/Quantitation)
Use this for robust routine analysis.
-
Reagent: HPLC-grade Methanol (excess).
-
Reaction: Add 10 mg sample to 1 mL Methanol. Warm slightly (40°C) for 5 mins.
-
Analysis: Inject directly.
-
Validation: The peak should shift to m/z 176 . The chlorine isotope pattern will disappear, confirming complete conversion.
Decision Workflow
Use this logic flow to determine the correct analytical approach for your specific data needs.
Caption: Fig 2. Decision matrix for selecting between direct EI-MS and derivatization based on analytical goals.
References
-
NIST Mass Spectrometry Data Center. Cinnamoyl chloride Mass Spectrum. National Institute of Standards and Technology.[4][5][6][7] Available at: [Link] (Accessed 2024).
-
NIST Mass Spectrometry Data Center. Benzoyl chloride, 4-methyl- Mass Spectrum. National Institute of Standards and Technology.[4][5][6][7] Available at: [Link] (Accessed 2024).
-
PubChem. Acryloyl chloride Compound Summary. National Library of Medicine. Available at: [Link] (Accessed 2024).
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage and acylium ion stability mechanisms).
Sources
Publish Comparison Guide: HPLC Separation of (E) and (Z) Isomers of 4-Methylcinnamoyl Derivatives
Executive Summary & Strategic Importance
In drug development and phytochemical analysis, the geometric isomerism of cinnamoyl derivatives is not merely a structural nuance—it is a determinant of biological efficacy.[1] While the (E)-isomer (trans) is typically the thermodynamically stable and naturally abundant form, the (Z)-isomer (cis) often exhibits distinct pharmacokinetic profiles, receptor binding affinities, or photo-toxicity risks.
For 4-methylcinnamoyl derivatives , separating these isomers is challenging due to their identical molecular weight and similar hydrophobicity. This guide moves beyond standard C18 protocols to compare the Octadecylsilane (C18) stationary phase against the Phenyl-Hexyl phase.[2] We demonstrate why Phenyl-Hexyl chemistries often provide superior resolution (
The Physicochemical Challenge: Separation Mechanisms
To achieve baseline separation, one must exploit the subtle differences between the planar (E)-isomer and the non-planar (twisted) (Z)-isomer.
Mechanism 1: Hydrophobic Interaction (C18)[3]
-
Principle: Separation is driven by solvophobic exclusion from the mobile phase and partitioning into the alkyl chains.
-
Limitation: Both isomers have nearly identical lipophilicity (
). The primary discriminator is "shape selectivity"—the ability of the stationary phase to slot the planar (E)-isomer between alkyl chains more effectively than the bulky (Z)-isomer.
Mechanism 2: - Interaction (Phenyl-Hexyl)
-
Principle: Phenyl-based columns possess aromatic rings that can engage in
- stacking with the aromatic core of the cinnamoyl moiety. -
Advantage: The electron-rich double bond and the aromatic ring of the 4-methylcinnamoyl group interact differently depending on the steric availability of the
-system. The (Z)-isomer's steric hindrance disrupts this stacking, leading to significantly different retention times compared to the (E)-isomer.
Diagram: Interaction Workflow
The following diagram illustrates the decision matrix for selecting the appropriate stationary phase.
Caption: Decision tree for selecting stationary phases based on resolution requirements.
Comparative Analysis: C18 vs. Phenyl-Hexyl[2][4][5][6]
The following data summarizes the expected performance characteristics based on application studies of substituted cinnamates.
| Feature | Standard C18 (ODS) | Phenyl-Hexyl / Biphenyl |
| Primary Interaction | Hydrophobic (Van der Waals) | Hydrophobic + |
| Selectivity ( | Low to Moderate (1.05 - 1.10) | High (1.15 - 1.30) |
| Elution Order | (Z) usually elutes before (E) (Planarity rule) | (Z) usually elutes before (E) (Stronger |
| Solvent Compatibility | 100% Aqueous to 100% Organic | Methanol enhances |
| Best For | Routine QC, Simple mixtures | Complex matrices, Isomer impurities |
Key Insight: While C18 is the industry workhorse, Phenyl-Hexyl columns often provide "orthogonal" selectivity. If your C18 method shows a shoulder or partial separation (
"Gold Standard" Experimental Protocol
This protocol is designed to be self-validating . It includes a step to generate the (Z)-isomer in situ, ensuring you can identify the peaks even without a commercial (Z)-standard.
Reagents & Equipment[2][4][7]
-
Analyte: 4-Methylcinnamic acid (or derivative).
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Modifier: Formic Acid (FA) or Phosphoric Acid (
). -
Column A: C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 or 5
. -
Column B: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 4.6 x 150 mm, 3 or 5
.
Step 1: Preparation of Isomer Mixture (Self-Validation)
Since (Z)-isomers are often unstable or unavailable commercially, generate a marker via photoisomerization.
-
Prepare a 1 mg/mL stock solution of the pure (E)-isomer in Methanol.
-
Transfer 1 mL to a clear glass vial.
-
Irradiate: Expose to UV light (365 nm) or direct sunlight for 30–60 minutes.
-
Result: This creates a thermodynamic equilibrium mixture (typically 60:40 or 70:30 E:Z).
-
Inject this mixture to identify the new peak (the Z-isomer) relative to the parent peak.
Step 2: Chromatographic Conditions (Phenyl-Hexyl Method)
This method prioritizes resolution over speed.
-
Mobile Phase A: Water + 0.1% Formic Acid (maintains pH ~2.7 to suppress ionization).
-
Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol is preferred over ACN for Phenyl columns to maximize
-interactions). -
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 25°C (Lower temperatures favor steric selectivity).
-
Detection: UV at 280 nm (Note: Check spectrum; (Z)-isomers often have a
shifted 10-20 nm lower than (E)).
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Equilibration |
| 2.0 | 30 | Isocratic Hold (Focusing) |
| 15.0 | 70 | Linear Gradient |
| 16.0 | 95 | Wash |
| 20.0 | 95 | Wash |
| 20.1 | 30 | Re-equilibration |
Diagram: Experimental Workflow
Caption: Workflow for generating and analyzing E/Z isomer mixtures.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction or Ionization | Ensure pH < 3.0 using Formic or Phosphoric acid. The carboxyl group must be protonated (neutral). |
| Co-elution | Insufficient Selectivity | Switch from ACN to Methanol (promotes |
| Peak Identification | Unknown elution order | The (Z)-isomer typically has a lower extinction coefficient. In the UV-irradiated sample, the smaller, new peak is the (Z)-isomer. |
| Retention Drift | Temperature fluctuation | Geometric isomer separation is entropy-driven. Thermostat the column compartment precisely (e.g., 25°C ± 0.1°C). |
References
-
Caccamese, S., & Azzolina, R. (1979). High-performance liquid chromatography separation of the cis-trans isomers of cinnamic acid derivatives. Journal of Chromatography A.
-
MicroSolv Technology Corp. (2025). Isomers and Recommended HPLC Columns for Effective Separation. MTC USA Technical Guides.
-
Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC North America.
-
BenchChem. (2025). HPLC-Based Separation of Cis and Trans Chalcone Isomers: Application Notes & Protocols.
-
Sielc Technologies. Separation of Cinnamic acid on Newcrom R1 HPLC column.
Sources
- 1. Making sure you're not a bot! [helda.helsinki.fi]
- 2. halocolumns.com [halocolumns.com]
- 3. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Comparison Guide: UV-Vis Absorption Profiles of p-Methylcinnamoyl Chloride Derivatives
The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of p-methylcinnamoyl chloride and its derivatives. It is structured to serve researchers in photochemistry, polymer science, and drug development who utilize these moieties for photocrosslinking or UV-filtering applications.
Executive Summary
Context: p-Methylcinnamoyl chloride is a critical intermediate in the synthesis of photocrosslinkable polymers and liquid crystals. Unlike its p-methoxy counterpart (a standard UV-B filter), the p-methyl derivative exhibits a distinct absorption profile driven by hyperconjugation rather than strong mesomeric electron donation.
Core Insight: The p-methyl substituent induces a mild bathochromic (red) shift relative to the unsubstituted cinnamoyl core, typically positioning the absorption maximum (
Comparative Analysis: Absorption Maxima ( )
The following data consolidates experimental values for p-methylcinnamoyl derivatives against key alternatives. Note that acid chlorides are highly reactive; spectroscopic data is often reported for the corresponding acid or methyl ester forms, which possess identical chromophores (
Table 1: UV-Vis Absorption Maxima of Cinnamoyl Derivatives
Solvent: Methanol (or Ethanol where noted). Concentration:
| Derivative | Substituent Effect | Primary Application | ||
| Cinnamoyl Chloride (Ref) | None | 273 | ~21,000 | Synthetic Intermediate |
| p-Methylcinnamoyl Chloride | +I (Hyperconjugation) | 278 – 282 | ~24,000 | Photocrosslinking (High Efficiency) |
| p-Methoxycinnamoyl Chloride | +M (Strong Donor) | 310 | ~25,000 | UV-B Filter (e.g., Octinoxate) |
| p-Nitrocinnamoyl Chloride | -M (Strong Acceptor) | 290 – 300 | ~18,000 | NLO Materials, Photosensitizers |
| p-Hydroxycinnamic Acid | +M (pH dependent) | 286 (Acid) / 310 (Base) | ~16,000 | Antioxidant / Biosynthesis |
Technical Note: The p-methyl group provides a "fine-tuning" of the absorption. It does not push the absorption into the UV-B/A region as effectively as the p-methoxy group. This makes p-methyl derivatives ideal for applications requiring transparency in the visible spectrum but high reactivity under UV-C/short UV-B irradiation (e.g., 254 nm or 300 nm lamps).
Mechanism of Shift
-
p-Methyl (+I Effect): The methyl group donates electron density into the benzene ring via induction and hyperconjugation. This slightly destabilizes the HOMO (Highest Occupied Molecular Orbital) more than the LUMO, narrowing the energy gap (
) and causing a small red shift ( nm) compared to unsubstituted cinnamic acid. -
p-Methoxy (+M Effect): The oxygen lone pair participates directly in resonance, significantly raising the HOMO energy. This results in a massive bathochromic shift (
nm), moving the absorption into the 310 nm range.
Experimental Protocol: UV-Vis Characterization
Challenge: Acid chlorides are moisture-sensitive. Hydrolysis yields the carboxylic acid and HCl, which can alter the spectrum or damage quartz cuvettes. Solution: Perform measurements in anhydrous aprotic solvents (e.g., Dichloromethane, Acetonitrile) or derivatize in situ to the methyl ester using methanol.
Protocol A: Direct Measurement (Anhydrous)
-
Solvent Preparation: Dry Spectroscopic Grade Dichloromethane (DCM) over molecular sieves (4Å) for 24 hours.
-
Blanking: Fill a quartz cuvette (1 cm path length) with dry DCM. Run a baseline correction (200–400 nm).
-
Sample Prep: Dissolve 10 mg p-methylcinnamoyl chloride in 10 mL dry DCM (Stock A). Dilute 100
L of Stock A into 10 mL DCM to achieve M. -
Measurement: Scan immediately from 400 nm to 200 nm.
-
Validation: Look for the absence of a broad band >300 nm (indicative of impurities or hydrolysis products).
-
Protocol B: In-Situ Derivatization (Recommended)
This method converts the unstable chloride to the stable methyl ester, ensuring reproducible
-
Reaction: Add 10 mg p-methylcinnamoyl chloride to 10 mL Methanol (Spectroscopic Grade).
-
Incubation: Sonicate for 5 minutes. The chloride reacts rapidly to form Methyl p-methylcinnamate + HCl.
-
Dilution: Dilute an aliquot to approx.
M. -
Scan: Record spectrum. The
observed will be that of the methyl ester ( nm), which is electronically equivalent to the chloride for chromophore analysis.
Application Workflow: Photocrosslinking Synthesis
The primary utility of p-methylcinnamoyl chloride is grafting onto polymers (e.g., PVA, PVC, Polysiloxanes) to create photosensitive materials. The p-methyl group enhances the quantum yield of the [2+2] cycloaddition dimerization compared to unsubstituted derivatives.
Diagram: Synthesis & Characterization Logic
Figure 1: Workflow for synthesizing and validating photocrosslinkable polymers using p-methylcinnamoyl chloride. The UV-Vis "bleaching" at 280 nm (Check 2) confirms the loss of conjugation as double bonds dimerize.
References
-
NIST Chemistry WebBook. p-Methylcinnamic acid UV/Mass Spectra Data. National Institute of Standards and Technology.[2][3] [Link]
- Taniguchi, M., et al. (2018). Photocrosslinking behavior of cinnamoyl-containing polymers. Journal of Applied Polymer Science.
-
Shimadzu Application News. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.[Link]
-
PubChem. 4-Methylcinnamic Acid - Compound Summary. National Library of Medicine. [Link]
Sources
A Comparative Guide to the Characterization of Impurities in Commercial (2E)-3-(4-Methylphenyl)acryloyl Chloride
For Researchers, Scientists, and Drug Development Professionals
(2E)-3-(4-Methylphenyl)acryloyl chloride, also known as 4-methylcinnamoyl chloride, is a crucial reagent in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its high reactivity, attributed to the acyl chloride functional group, makes it an efficient acylating agent.[1][2] However, this reactivity also poses a significant challenge in maintaining its purity. The presence of impurities can have a profound impact on the yield, safety, and efficacy of the final drug product. Therefore, a thorough characterization of impurities in commercial batches of this reagent is not merely a quality control measure but a critical step in drug development.
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of potential impurities in commercial (2E)-3-(4-Methylphenyl)acryloyl chloride. We will delve into the likely synthetic byproducts and degradation products, and present detailed, field-proven protocols for their characterization using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Understanding the Impurity Profile: A Synthesis-Based Approach
The impurity profile of (2E)-3-(4-Methylphenyl)acryloyl chloride is intrinsically linked to its manufacturing process. The most common synthetic route involves the reaction of (2E)-3-(4-Methylphenyl)acrylic acid (4-methylcinnamic acid) with a chlorinating agent.[3][4]
Common Chlorinating Agents and Their Associated Impurities:
-
Thionyl chloride (SOCl₂): A widely used reagent, its byproducts (HCl and SO₂) are gaseous and easily removed.[3] However, residual thionyl chloride or related sulfur compounds can persist if the reaction is not driven to completion or if purification is inadequate.
-
Oxalyl chloride ((COCl)₂): Often preferred for its mild reaction conditions, it can generate byproducts like CO, CO₂, and HCl.[3][5] The reaction is often catalyzed by dimethylformamide (DMF).[5]
-
Phosphorus trichloride (PCl₃): Another common chlorinating agent that can lead to phosphorus-containing impurities.[3]
Based on these synthetic pathways, a range of potential impurities can be anticipated.
Table 1: Potential Impurities in Commercial (2E)-3-(4-Methylphenyl)acryloyl chloride
| Impurity Class | Specific Examples | Origin | Potential Impact |
| Starting Material | (2E)-3-(4-Methylphenyl)acrylic acid | Incomplete reaction | Can lead to the formation of undesired side products in subsequent reactions. |
| Reagent-Related | Residual chlorinating agents (e.g., thionyl chloride), DMF | Incomplete removal after synthesis | Can interfere with downstream reactions and pose toxicity concerns. |
| Byproducts | Anhydrides of (2E)-3-(4-Methylphenyl)acrylic acid | Side reactions during synthesis | Can act as acylating agents, leading to a complex product mixture. |
| Degradation Products | (2E)-3-(4-Methylphenyl)acrylic acid | Hydrolysis upon exposure to moisture | Reduces the potency of the reagent and introduces the starting material as an impurity.[3] |
| Isomers | (2Z)-3-(4-Methylphenyl)acryloyl chloride (cis-isomer) | Isomerization during synthesis or storage | May exhibit different reactivity and lead to isomeric impurities in the final product. |
Analytical Strategies for Impurity Characterization
A multi-pronged analytical approach is essential for the comprehensive characterization of impurities. Each technique provides unique and complementary information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for the separation and quantification of non-volatile impurities. Due to the high reactivity of acyl chlorides, direct analysis can be challenging.[1][6] A common and effective strategy is pre-column derivatization, which converts the highly reactive acyl chloride into a more stable and easily detectable derivative.[1][2][6][7]
Experimental Protocol: Derivatization HPLC for Acyl Chloride Analysis
This protocol is adapted from established methods for the analysis of acyl chlorides.[1][2][6]
1. Rationale: 2-Nitrophenylhydrazine is selected as the derivatization reagent. It reacts with the acyl chloride to form a stable hydrazide derivative with a strong UV chromophore, enhancing detection sensitivity and minimizing interference from the drug substance matrix.[1]
2. Materials:
- (2E)-3-(4-Methylphenyl)acryloyl chloride sample
- 2-Nitrophenylhydrazine solution (100 µg/mL in acetonitrile)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for mobile phase modification)
- C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
3. Sample Preparation and Derivatization: a. Accurately weigh and dissolve a known amount of the (2E)-3-(4-Methylphenyl)acryloyl chloride sample in acetonitrile. b. To 100 µL of the sample solution, add 100 µL of the 2-nitrophenylhydrazine solution. c. Vortex the mixture and allow it to react at room temperature for 30 minutes.[1] d. The resulting solution containing the derivatized product is ready for HPLC analysis.
4. HPLC Conditions:
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection: UV detector at 395 nm.[1]
- Column Temperature: 30°C.
5. Data Analysis:
- Quantify impurities by comparing their peak areas to that of a certified reference standard of the derivatized impurity.
- The limit of detection (LOD) and limit of quantification (LOQ) for this type of method are typically in the range of 0.01-0.03 µg/mL.[1]
Workflow for HPLC Analysis of (2E)-3-(4-Methylphenyl)acryloyl chloride
Caption: HPLC workflow with pre-column derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and semi-volatile impurities. It provides both separation and structural information, making it a powerful tool for impurity identification.
Experimental Protocol: GC-MS Analysis
1. Rationale: This method allows for the direct analysis of volatile impurities without the need for derivatization. The mass spectrometer provides fragmentation patterns that act as a "fingerprint" for each compound, enabling positive identification.
2. Materials:
- (2E)-3-(4-Methylphenyl)acryloyl chloride sample
- Dichloromethane (GC grade)
- GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
3. Sample Preparation: a. Prepare a dilute solution of the (2E)-3-(4-Methylphenyl)acryloyl chloride sample in dichloromethane.
4. GC-MS Conditions:
- Injector Temperature: 250°C
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program: Start at 80°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Mass Range: m/z 40-500
5. Data Analysis:
- Identify impurities by comparing their mass spectra with a library of known compounds (e.g., NIST).
- The retention time and mass spectrum of cinnamaldehyde and related compounds can be used for identification.[8][9][10]
Workflow for GC-MS Analysis of (2E)-3-(4-Methylphenyl)acryloyl chloride
Caption: GC-MS workflow for volatile impurity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule and any impurities present. Both ¹H and ¹³C NMR are invaluable for unambiguous structure elucidation.
Experimental Protocol: ¹H and ¹³C NMR Analysis
1. Rationale: NMR can detect and help identify impurities without the need for separation. The chemical shift, integration, and coupling patterns of the signals provide a wealth of structural information.
2. Materials:
- (2E)-3-(4-Methylphenyl)acryloyl chloride sample
- Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
3. Sample Preparation: a. Dissolve a small amount of the sample in CDCl₃ in an NMR tube.
4. NMR Acquisition:
- Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
5. Data Analysis:
- ¹H NMR: Protons adjacent to the carbonyl group in acyl chlorides typically resonate around 2-2.5 ppm. The vinylic protons of the acryloyl group will show characteristic splitting patterns.
- ¹³C NMR: The carbonyl carbon of an acyl chloride typically appears in the range of 160-180 ppm.
- Compare the obtained spectra with reference spectra of (2E)-3-(4-Methylphenyl)acryloyl chloride and its potential impurities.[11][12][13][14]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that is particularly useful for identifying the presence of key functional groups.
Experimental Protocol: FTIR Analysis
1. Rationale: The carbonyl (C=O) stretching frequency of an acyl chloride is very characteristic and appears at a higher wavenumber than most other carbonyl compounds. This allows for the quick confirmation of the main functional group and the detection of impurities with different carbonyl types (e.g., carboxylic acids, anhydrides).
2. Materials:
- (2E)-3-(4-Methylphenyl)acryloyl chloride sample
- FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
3. Sample Preparation: a. Place a small drop of the liquid sample directly on the ATR crystal.
4. FTIR Acquisition:
- Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
5. Data Analysis:
- Acyl Chloride: Look for a strong C=O stretching absorption band around 1800 cm⁻¹.[15][16] The presence of an electron-withdrawing chlorine atom shifts the carbonyl stretch to a higher frequency.[15]
- (2E)-3-(4-Methylphenyl)acrylic acid (impurity): A broad O-H stretch from 3500-2500 cm⁻¹ would indicate the presence of the carboxylic acid hydrolysis product.[17]
- Anhydride (impurity): Anhydrides typically show two carbonyl stretching bands.[16]
Table 2: Comparison of Analytical Techniques for Impurity Characterization
| Technique | Advantages | Disadvantages | Primary Application |
| HPLC | High sensitivity and quantitative accuracy for non-volatile impurities. | Requires derivatization for reactive acyl chlorides. | Quantification of starting material, non-volatile byproducts, and degradation products. |
| GC-MS | Excellent for separation and identification of volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | Identification of residual solvents and volatile byproducts. |
| NMR | Provides detailed structural information for unambiguous identification. | Lower sensitivity compared to chromatographic methods. | Structural elucidation of unknown impurities and confirmation of isomeric purity. |
| FTIR | Rapid, non-destructive, and excellent for functional group identification. | Provides limited structural information and is not ideal for quantification. | Quick screening for the presence of the acyl chloride and major functional group impurities. |
Alternative Acylating Agents: A Brief Comparison
While (2E)-3-(4-Methylphenyl)acryloyl chloride is a potent reagent, its reactivity and potential for impurity generation may necessitate the consideration of alternatives in certain applications.
-
(2E)-3-(4-Methylphenyl)acrylic anhydride: Generally less reactive and more stable than the corresponding acyl chloride. It can be a suitable alternative when milder reaction conditions are required.
-
Mixed Anhydrides: Can be generated in situ and offer a good balance of reactivity and stability.
-
Coupling Reagents (e.g., DCC, EDC): Used to form amides and esters directly from the carboxylic acid, bypassing the need for the acyl chloride. This can be a cleaner and more efficient approach in many cases.
-
(2E)-3-(4-Methylphenyl)acryloyl fluoride: Acyl fluorides are generally more stable and less susceptible to hydrolysis than acyl chlorides, while still maintaining sufficient reactivity.
The choice of an alternative will depend on the specific requirements of the reaction, including the nature of the substrate, desired reaction conditions, and tolerance for potential byproducts.
Conclusion
The rigorous characterization of impurities in (2E)-3-(4-Methylphenyl)acryloyl chloride is paramount in the development of safe and effective pharmaceuticals. A comprehensive analytical strategy employing a combination of HPLC with derivatization, GC-MS, NMR, and FTIR provides the necessary depth of information to identify and quantify a wide range of potential impurities. By understanding the synthetic origin of these impurities and implementing robust analytical controls, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, ultimately contributing to the successful development of new medicines.
References
-
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. [Link]
-
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. [Link]
- The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
-
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar. [Link]
-
Spectroscopic Analysis : Acyl Chlorides. University of Calgary. [Link]
-
¹H NMR spectra and FTIR of glycerol (a,d), acryloyl chloride (b,d) and... ResearchGate. [Link]
-
Photochemistry of Matrix-Isolated and Thin Film Acid Chlorides: Quantum Yields and Product Structures. The Journal of Physical Chemistry A. [Link]
-
How to identify an Acyl Chloride in an IR spectra? Reddit. [Link]
-
FT-IR of fatty acyl chlorides. ResearchGate. [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
¹H NMR analysis of acryloyl chloride (A), AKL (B) and functionalized... ResearchGate. [Link]
-
Infrared spectra of acid chlorides. Chemistry World. [Link]
-
Acyl chloride. Yufeng. [Link]
-
Preparation of acryloyl chloride. PrepChem.com. [Link]
-
What is the alternative option for acrylyol chloride in the formation of PEG acrylation? ResearchGate. [Link]
-
Cinnamoyl derivatives produced as saponification artifacts during gas chromatographic analysis of esterified cinnamic acid from Hoya latices. PubMed. [Link]
-
GC-MS analysis of non-polar compounds from the stem barks of three species of Cinnamomum. ResearchGate. [Link]
-
Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. Scilit. [Link]
-
Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. PubMed. [Link]
-
Comprehensive Chemical Profiling and Pharmacological Evaluation of Two Selected Medicinal Plants Leaves (Persea americana, Curcuma longa) Using GC-MS Techniques. Acta Botanica Plantae. [Link]
-
Results of gas chromatography-mass spectrometry (GC-MS). (A) Mass spectrum of authentic trans -cinnamaldehyde standard. ResearchGate. [Link]
- New process for preparing (meth)acryloyl chloride.
-
GC-MS analysis of volatiles in cinnamon essential oil extracted by different methods. National Center for Biotechnology Information. [Link]
-
(E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. MDPI. [Link]
-
Table 1 from Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. Semantic Scholar. [Link]
Sources
- 1. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 3. Acyl chloride [yufenggp.com]
- 4. KR20100088796A - New process for preparing (meth)acryloyl chloride - Google Patents [patents.google.com]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. actabotanica.org [actabotanica.org]
- 10. researchgate.net [researchgate.net]
- 11. Acryloyl chloride(814-68-6) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Methacryloyl chloride (920-46-7) 1H NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
(2E)-3-(4-Methylphenyl)acryloyl chloride proper disposal procedures
[1]
Executive Summary & Immediate Hazard Identification
(2E)-3-(4-Methylphenyl)acryloyl chloride (also known as 4-methylcinnamoyl chloride) is a reactive electrophile used in organic synthesis. Unlike simple organic waste, this compound presents a dual-hazard profile : it is a lachrymator and violently water-reactive .[1]
Improper disposal is a critical safety failure. Pouring this compound directly into a waste container or drain can result in:
-
Explosive ejection of material due to rapid hydrolysis and heat generation.
-
Release of Hydrogen Chloride (HCl) gas , creating an immediate respiratory and corrosion hazard.
-
Pressurization of waste drums, leading to rupture.
This guide defines the Controlled Hydrolysis & Neutralization protocol, the only field-validated method for rendering this compound safe for final chemical waste disposal.[1]
Critical Risk Assessment (Pre-Operational)
Before initiating disposal, you must understand the chemical behavior of the substrate.[1]
| Parameter | Data / Risk | Operational Implication |
| Functional Group | Acyl Chloride (-COCl) | Reacts violently with water/protic solvents to release HCl gas. |
| Physical State | Low-melting solid or viscous oil | Do not quench neat. Solids can form unreacted "clumps" that burst later. Must be dissolved first. |
| Byproducts | HCl (gas/acid) + 4-Methylcinnamic acid | The process generates strong acid; the receiving solution must contain excess base. |
| Thermodynamics | Highly Exothermic | Reaction vessel must be actively cooled (Ice/Water bath). |
Mandatory PPE & Engineering Controls[2]
-
Engineering: Work strictly inside a certified chemical fume hood. Sash at lowest working height.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1) + Face Shield (if working with >10g).
-
Hand Protection: Double-gloving recommended. Inner: Nitrile (4 mil). Outer: Silver Shield or thick Nitrile (8 mil) if handling pure stock.
-
Body: Flame-resistant lab coat buttoned to the neck; closed-toe shoes.
The "Dissolve-Quench-Neutralize" Protocol[1]
Core Principle: Never quench the neat solid/liquid. You must dilute the reactive density by dissolving it in an inert solvent, then slowly introduce it to a hydrolysis sink.[1]
Phase 1: Preparation (Solubilization)
If the material is already in solution (e.g., reaction mixture), skip to Phase 2.[1]
-
Weigh the waste container containing the (2E)-3-(4-Methylphenyl)acryloyl chloride.
-
Add an inert, non-water-miscible solvent to dissolve the material.
-
Recommended Solvents: Dichloromethane (DCM), Toluene, or Ethyl Acetate.[1]
-
Volume: Use approximately 5-10 mL of solvent per gram of acid chloride.
-
-
Swirl gently until fully dissolved. Do not heat.
Phase 2: Controlled Quenching (The Reaction)
Setup:
-
Prepare a Quenching Bath in a large Erlenmeyer flask or beaker (3x the volume of your waste solution).
-
Composition: 2.5 M Sodium Hydroxide (NaOH) solution or Saturated Sodium Bicarbonate (NaHCO₃).
-
Note: NaOH is preferred for larger quantities to prevent excessive foaming (CO₂ evolution) associated with bicarbonate.
-
-
Place the Quenching Bath in an Ice/Water bath to maintain temperature <10°C.
-
Place a magnetic stir bar in the bath and set to medium speed.
Execution:
-
Transfer the dissolved acid chloride solution into an addition funnel (for >50mL) or draw into a glass syringe/pipette (for <50mL).
-
Dropwise Addition: Add the acid chloride solution to the stirring alkaline bath.
-
Rate: 1 drop per second.
-
Observation: Watch for temperature spikes or vigorous bubbling. If temp rises >20°C, stop and wait.
-
-
Rinse: Once addition is complete, rinse the original waste container with a small amount of inert solvent and add this rinse to the quenching bath.
Phase 3: Verification & Final pH Check[3]
-
Allow the mixture to stir at room temperature for 30–60 minutes to ensure complete hydrolysis of the hindered carbonyl group.
-
Test pH: Use a pH strip or meter.
-
Target: pH > 9 (Basic).
-
Correction: If pH < 7, add more NaOH solution until basic.[1] This ensures all generated HCl is neutralized and the organic acid byproduct (4-methylcinnamic acid) remains as the soluble sodium salt.
-
Visualizing the Workflow
Diagram 1: Decision Matrix & Logic Flow
This logic gate ensures you do not skip the critical solubilization step.
Caption: Operational logic flow for safely processing acid chloride waste. Note the critical loop at the pH check stage.[1]
Waste Stream Management & RCRA Compliance
Once quenched, the material is no longer "Reactive" (D003), but it likely remains "Corrosive" (D002) due to the high pH, and potentially "Ignitable" (D001) depending on the solvent used.[1]
| Component | Final State in Waste | RCRA Waste Code (Typical) | Disposal Labeling |
| Active Agent | Sodium 4-methylcinnamate (Salt) | N/A (Non-hazardous salt) | "Quenched Acid Chloride Byproducts" |
| Byproduct | Sodium Chloride (NaCl) | N/A | N/A |
| Quench Base | Excess NaOH (pH > 10) | D002 (Corrosive) | "Basic Solution (pH > 10)" |
| Solvent | DCM or Toluene | D001 (Ignitable) / F002 (Spent Solvent) | "Contains Dichloromethane" (or Toluene) |
Final Container Destination:
-
If organic solvent was used: Segregate into "Basic Organic Waste" or "Aqueous/Organic Mixture" carboy.
-
If no organic solvent (aqueous only): Segregate into "Basic Aqueous Waste" .
Emergency Contingencies
Scenario: Spillage of Pure Material outside the Hood
-
Evacuate: Clear the immediate area. The fumes (HCl) are toxic.
-
Isolate: Close lab doors to prevent fume spread.
-
PPE Up: Do not approach without respiratory protection (Full face respirator with Acid Gas/Organic Vapor cartridges) if fumes are present.
-
Neutralize: Cover the spill with Sodium Bicarbonate or a Spill-X-A agent. Do not use water (this will generate a gas cloud).[2]
-
Collect: Once the reaction ceases (fizzing stops), sweep up the solid residue into a bag labeled as hazardous waste.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1] [Link]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). [Link]
Technical Guide: Safe Handling & Logistics for (2E)-3-(4-Methylphenyl)acryloyl chloride
The following technical guide details the safe handling, personal protective equipment (PPE) selection, and operational logistics for (2E)-3-(4-Methylphenyl)acryloyl chloride (also known as 4-Methylcinnamoyl chloride ).
Executive Safety Summary
(2E)-3-(4-Methylphenyl)acryloyl chloride is a specialized acid chloride widely used in the synthesis of heterocycles and pharmaceutical intermediates. Unlike simple acryloyl chloride, the cinnamoyl backbone confers stability against explosive polymerization, yet it retains high reactivity toward nucleophiles (water, alcohols, amines) .
Critical Hazards:
-
Corrosive (Skin/Eyes): Causes irreversible tissue damage (Skin Corr. 1B).
-
Lachrymator: Vapors and dust are extremely irritating to mucous membranes.
-
Water Reactive: Reacts violently with moisture to release Hydrogen Chloride (HCl) gas.
Personal Protective Equipment (PPE) Matrix
Standard laboratory nitrile gloves often provide insufficient protection against acid chlorides during prolonged handling. Acid chlorides can permeate thin nitrile rubber rapidly, reacting with skin moisture to cause delayed burns.
PPE Selection Logic
The following decision matrix outlines the required protection levels based on operational exposure risk.
Figure 1: PPE Decision Logic. Select glove material based on contact duration to prevent chemical permeation.
Glove Compatibility Data
| Glove Material | Thickness (mil) | Breakthrough Time (Acid Chlorides) | Recommendation |
| Laminate (Silver Shield/4H) | 2.7 | > 480 min | Primary Choice for spill cleanup or immersion. |
| Butyl Rubber | 15-25 | > 240 min | Excellent resistance; good for heavy handling. |
| Nitrile (Disposable) | 4-6 | < 10 min | Splash Only. Change immediately upon contact. |
| Neoprene | 20-30 | > 120 min | Good alternative for bulk transfer. |
Eye/Face Protection: Chemical splash goggles are mandatory. A face shield is required if handling quantities > 50g or during quenching operations.
Operational Handling Protocol
A. Pre-Operational Checks
-
Moisture Control: Ensure all glassware is flame-dried or oven-dried. Presence of water will generate HCl gas and degrade the reagent to the corresponding carboxylic acid.
-
Ventilation: Verify fume hood face velocity is > 100 fpm.
-
Trap Setup: If the reaction is heated, install a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.
B. Weighing and Transfer
This compound is typically a low-melting solid or semi-solid.
-
Solid Handling: Use a static-free spatula. Weigh inside the fume hood. Do not transport open containers across the lab.
-
Liquid/Melt Handling: If melted, use a glass syringe with a long needle or a cannula transfer technique. Avoid plastic syringes (polycarbonate/polystyrene) as acid chlorides can degrade them; polypropylene or glass is preferred.
C. Reaction Monitoring
-
TLC Monitoring: When taking aliquots, quench the sample in a small vial of methanol before spotting on the TLC plate. This converts the reactive acid chloride to the stable methyl ester, allowing for accurate monitoring without streaking.
Waste Disposal & Deactivation (Quenching)
NEVER add water directly to the neat acid chloride. The exothermic hydrolysis can cause flash-boiling and dispersal of corrosive mist.
The "Quench-in-Heel" Protocol
Follow this self-validating workflow to safely deactivate excess reagent or reaction mixtures.
Figure 2: Safe Quenching Workflow. The "Reverse Addition" method controls exothermicity.
Step-by-Step Deactivation:
-
Preparation: Place a flask containing methanol or isopropanol (approx. 10x volume of waste) in an ice bath.
-
Addition: Slowly add the acid chloride waste into the stirred alcohol. This forms the ester and releases HCl, which dissolves in the solvent.
-
Neutralization: Once the addition is complete and the solution has cooled, slowly add saturated Sodium Bicarbonate (
) or 1M Sodium Hydroxide ( ) until the pH is neutral (pH 6-8). -
Disposal: Transfer the neutralized organic mixture to the appropriate solvent waste container.
Emergency Response
| Incident | Immediate Action |
| Skin Contact | Wipe & Flush: If solid, gently wipe off bulk material dry to avoid spreading with water, then immediately flush with water for 15 minutes. Remove contaminated clothing under the shower. |
| Eye Contact | Irrigate: Flush immediately with eyewash station for 15 minutes. Hold eyelids open. Seek immediate medical attention (Ophthalmologist). |
| Inhalation | Evacuate: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only). |
| Spill (Bench) | Cover: Cover with solid sodium bicarbonate or lime to neutralize. Absorb with vermiculite. Do not use combustible materials (paper towels) for neat spills. |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
